PROTAC ER Degrader-4
Description
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Properties
Molecular Formula |
C53H67F3N6O8S |
|---|---|
Molecular Weight |
1005.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H67F3N6O8S/c1-31-23-39-38-11-9-10-12-42(38)59-46(39)47(62(31)29-53(7,8)56)45-40(54)25-37(26-41(45)55)70-22-21-68-18-17-67-19-20-69-28-44(64)60-49(52(4,5)6)51(66)61-27-36(63)24-43(61)50(65)58-32(2)34-13-15-35(16-14-34)48-33(3)57-30-71-48/h9-16,25-26,30-32,36,43,47,49,59,63H,17-24,27-29H2,1-8H3,(H,58,65)(H,60,64)/t31-,32+,36-,43+,47-,49-/m1/s1 |
InChI Key |
WNWBHGDKGOSOKU-QIINAUKOSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PROTAC ER Degrader-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC ER Degrader-4, a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera designed to selectively target and degrade the Estrogen Receptor alpha (ERα). This document details the molecular signaling pathways, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations to elucidate its operational framework.
Core Mechanism of Action
This compound operates by co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to specifically eliminate ERα. As a heterobifunctional molecule, it comprises three key components: a ligand that binds to ERα, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.
The mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound first binds to both ERα and the VHL E3 ligase simultaneously, forming a ternary complex. This proximity is the critical initiating step.
-
Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ERα protein. This results in the formation of a polyubiquitin chain on ERα.
-
Proteasomal Recognition and Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged ERα into small peptides, effectively eliminating it from the cell.
-
Recycling: After the degradation of ERα, this compound is released and can bind to another ERα and VHL E3 ligase, initiating another cycle of degradation. This catalytic nature allows for the degradation of multiple ERα molecules by a single PROTAC molecule.
This targeted degradation of ERα offers a powerful strategy to overcome resistance mechanisms associated with traditional ER antagonists or selective estrogen receptor modulators (SERMs), particularly those involving mutations in the ERα ligand-binding domain.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and other relevant VHL-based ERα degraders, providing a comparative view of their efficacy.
| Parameter | This compound | ERE-PROTAC (VHL-based) | VHL-based ERα PROTAC (generic) |
| Target | Estrogen Receptor α (ERα) | Estrogen Receptor α (ERα) | Estrogen Receptor α (ERα) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) |
| Binding Affinity (ERα) | IC50: 0.8 nM[1][2] | Not explicitly stated | Not explicitly stated |
| Degradation Potency (MCF-7 cells) | DC50: 0.3 nM[1][2] | DC50: < 5 µM[3][4] | Maximal degradation at ≥ 10 nM |
| Degradation in other ER+ cell lines | T47D (dose-dependent) | T47D (dose-dependent)[3][4] | Not explicitly stated |
| Time to Max Degradation (MCF-7 cells) | Not explicitly stated | ~4 hours (at 5 µM)[4] | Not explicitly stated |
| Proteasome-Dependence | Yes | Yes (degradation blocked by MG132)[3][4] | Yes |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Cell Culture and Treatment
Objective: To maintain and prepare ER-positive breast cancer cell lines for treatment with this compound.
Materials:
-
MCF-7 or T47D breast cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture MCF-7 or T47D cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the specified duration (e.g., for dose-response, 24 hours; for time-course, various time points).
Western Blotting for ERα Degradation
Objective: To quantify the degradation of ERα protein levels following treatment with this compound.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERα (e.g., 1:1000 dilution)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control, e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (or perform co-incubation if antibodies are from different species).
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of ERα degradation on the viability and proliferation of ER-positive breast cancer cells.
Materials:
-
Cells treated in a 96-well plate
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol (MTT example):
-
Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for determining ERα degradation.
References
- 1. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC ER Degrader-4 is a potent and selective von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Estrogen Receptor (ER). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological data, and generalized experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fields of oncology, targeted protein degradation, and medicinal chemistry.
Introduction
The Estrogen Receptor is a well-validated therapeutic target in hormone receptor-positive breast cancer. Traditional therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), have been pivotal in patient care. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. PROTAC technology offers a distinct approach by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of target proteins.
This compound is a heterobifunctional molecule that simultaneously binds to the Estrogen Receptor and the E3 ubiquitin ligase VHL. This induced proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome. This targeted degradation offers the potential for a more profound and sustained inhibition of ER signaling compared to traditional occupancy-based inhibitors.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₅₃H₆₇F₃N₆O₈S |
| Molecular Weight | 1005.19 g/mol |
| CAS Number | 2361114-15-8 |
Mechanism of Action
This compound operates through a catalytic mechanism involving the formation of a ternary complex between the Estrogen Receptor, the PROTAC molecule, and the VHL E3 ligase. This process can be broken down into the following key steps:
-
Binding: The this compound molecule, with its two distinct warheads, binds to both the Estrogen Receptor and the VHL E3 ligase.
-
Ternary Complex Formation: This simultaneous binding brings the ER and VHL into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the ER.
-
Proteasomal Degradation: The poly-ubiquitinated ER is then recognized and degraded by the 26S proteasome.
-
Recycling: After inducing degradation, this compound is released and can engage another ER and E3 ligase, acting catalytically to degrade multiple target protein molecules.
Quantitative Biological Data
The following tables summarize the key in vitro biological data for this compound.
| Assay | Target | Cell Line | IC₅₀ | Reference |
| Binding Affinity | Estrogen Receptor (ER) | - | 0.8 nM | [1][2] |
| Degradation | Estrogen Receptor (ER) | MCF-7 | 0.3 nM | [1][2] |
| Assay | Concentration | Cell Line | Result | Reference |
| ER Degradation | 0.3 µM | MCF-7 | 100% degradation | [1][2] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard methodologies for similar compounds and assays. The specific conditions used for this compound may vary and would be detailed in the primary publication or patent.
Estrogen Receptor Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of this compound to the Estrogen Receptor.
Materials:
-
Recombinant human Estrogen Receptor alpha (LBD)
-
Fluorescently labeled estrogen tracer
-
Terbium-conjugated anti-GST antibody (or other appropriate antibody for the ER construct)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer, and the terbium-labeled antibody.
-
Add the serially diluted this compound or DMSO (as a control) to the wells.
-
Add the recombinant ER protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
The IC₅₀ value is calculated by plotting the ratio of the acceptor and donor fluorescence signals against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Estrogen Receptor Degradation Assay (Western Blot)
This assay quantifies the degradation of endogenous Estrogen Receptor in a cellular context.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software. The percentage of ER degradation is calculated relative to the vehicle-treated control, normalized to the loading control. The DC₅₀ value is determined by plotting the percentage of degradation against the logarithm of the compound concentration.
Signaling Pathway Visualization
The degradation of the Estrogen Receptor by this compound leads to the downregulation of ER-mediated signaling pathways, which are crucial for the proliferation and survival of ER-positive cancer cells.
Conclusion
This compound represents a promising tool for the targeted degradation of the Estrogen Receptor. Its high potency in both binding and degradation assays highlights its potential as a chemical probe for studying ER biology and as a starting point for the development of novel therapeutics for ER-positive cancers. This technical guide provides a foundational understanding of its mechanism, biological activity, and relevant experimental methodologies to aid in its application in research and drug discovery. Further investigation into its in vivo efficacy, selectivity, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.
References
Unraveling the Potency of ER Degrader-4: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
In the landscape of targeted protein degradation, PROTAC ER Degrader-4 has emerged as a significant contender for the treatment of estrogen receptor (ER)-positive breast cancer. This in-depth technical guide explores the core structure-activity relationships (SAR) that govern its efficacy as a potent and selective ER degrader. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks.
This compound, also identified as compound 22h in seminal research, operates as a heterobifunctional molecule. It is a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed to hijack the cell's natural protein disposal machinery to eliminate the estrogen receptor, a key driver of tumor growth in a majority of breast cancers.[1][2] This is achieved by simultaneously binding to the estrogen receptor and the VHL E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ER protein.[3][4]
Quantitative Analysis of Biological Activity
The biological prowess of this compound has been quantified through a series of rigorous in vitro and in vivo assays. The following tables summarize the key performance indicators of this molecule, providing a clear comparison of its binding affinity, degradation efficiency, and cellular effects.
| Parameter | Cell Line | Value | Reference |
| ER Binding Affinity (IC50) | - | 0.8 nM | [1][2] |
| ER Degradation (IC50) | MCF-7 | 0.3 nM | [1][2] |
| MCF-7 Cell Proliferation (IC50) | MCF-7 | 0.20 µM | [5] |
Table 1: In Vitro Activity of this compound
| Parameter | Concentration | Time | Effect | Reference |
| ER Degradation | 1 nM - 10 µM | 24 h | Dose-dependent degradation, maximum at 10 µM | [5] |
| ER Degradation | 0.3 µM | - | 100% degradation | [1] |
| Gene Expression | 10 µM | 24 h | Decreased expression of GREB1, PGR, and TFF1 | [5] |
| Cell Cycle Arrest | 10 µM | 24 h | Arrest in G0/G1 phase | [5] |
Table 2: Cellular Effects of this compound in MCF-7 Cells
| Animal Model | Dosage | Administration | Outcome | Reference |
| MCF-7 Xenograft | 30 mg/kg | Oral gavage | Significant tumor growth inhibition with no significant body weight loss. Reduced protein levels of Ki67, ER, and PR in resected tumors. | [5] |
Table 3: In Vivo Efficacy of this compound
The Core of Activity: Structure-Activity Relationship
The efficacy of a PROTAC is intricately linked to the nature of its three key components: the warhead that binds the target protein (ER), the ligand that recruits the E3 ligase (VHL), and the linker that connects them. The development of ER Degrader-4 involved systematic modifications to these components to optimize for potency and drug-like properties.
The foundational research leading to ER Degrader-4, identified as compound 22h, explored a series of fluorinated selective estrogen receptor degraders (FSERDs).[5] This strategic fluorination is a common approach in medicinal chemistry to enhance metabolic stability and binding affinity. The structure-activity relationship studies, though not exhaustively detailed in the available public information, would have systematically varied the ER-binding moiety, the linker length and composition, and the VHL-recruiting ligand to arrive at the optimized structure of ER Degrader-4.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for SAR studies.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field.
Western Blot Analysis for ER Degradation
-
Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against the estrogen receptor. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the ER band is quantified and normalized to the loading control to determine the extent of degradation.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a period of 3-5 days.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used.[5]
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice. Estrogen supplementation is often required for tumor growth.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose (e.g., 30 mg/kg) and schedule.[5]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for ER, Ki67, and PR levels).[5]
Conclusion
This compound stands as a testament to the power of targeted protein degradation. Its potent and selective degradation of the estrogen receptor, driven by a carefully optimized chemical structure, underscores the potential of the PROTAC modality in overcoming the challenges of traditional inhibitor-based therapies. The continued exploration of the structure-activity relationships of such molecules will undoubtedly pave the way for the next generation of cancer therapeutics.
References
In-Depth Technical Guide: PROTAC ER Degrader-4 and E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC ER Degrader-4, focusing on its mechanism of action, E3 ligase recruitment, and methods for its characterization.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. This compound is a specific PROTAC designed to target the Estrogen Receptor (ER), a key driver in the progression of ER-positive breast cancer. By inducing the degradation of ER, this compound offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.
Mechanism of Action: E3 Ligase Recruitment
The core function of this compound lies in its ability to facilitate the formation of a ternary complex between the target protein (ER) and an E3 ubiquitin ligase. This compound is a von Hippel-Lindau (VHL)-based PROTAC, meaning it recruits the VHL E3 ubiquitin ligase.[1][2]
The process can be summarized in the following steps:
-
Binding to ER and E3 Ligase: this compound, with its two distinct warheads, simultaneously binds to the Estrogen Receptor and the VHL E3 ligase.
-
Ternary Complex Formation: This dual binding brings the ER protein into close proximity with the VHL E3 ligase, forming a transient ternary complex (ER-PROTAC-VHL).
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ER protein. This results in the formation of a polyubiquitin chain on the ER.
-
Proteasomal Degradation: The polyubiquitinated ER is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the ER into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After the degradation of the ER protein, this compound is released and can bind to another ER protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.
Data Presentation: Quantitative Analysis of this compound
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key performance metrics.
| Parameter | Value | Cell Line | Description | Reference |
| ER Binding Affinity (IC50) | 0.8 nM | - | The concentration of this compound required to inhibit 50% of ER binding.[1][2][3] | [1][2][3] |
| ER Degradation (IC50) | 0.3 nM | MCF-7 | The concentration of this compound required to induce 50% degradation of ER in MCF-7 breast cancer cells.[1][2] | [1][2] |
| Maximum Degradation | ~100% at 0.3 µM | MCF-7 | Indicates a high level of ER degradation is achievable in MCF-7 cells.[1][2] | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blot for ER Degradation
This protocol is designed to quantify the degradation of ER in response to treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against ERα overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control.
Cell Viability Assay
This protocol assesses the effect of this compound-mediated ER degradation on the viability of cancer cells.
Materials:
-
MCF-7 cells
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the cell viability against the compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ER-PROTAC-VHL ternary complex.
Materials:
-
MCF-7 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against VHL or ERα for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against ERα and VHL for western blot detection
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound and MG132 for a short period (e.g., 2-4 hours). MG132 is used to prevent the degradation of the target protein and trap the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the cell lysates to reduce non-specific binding. Incubate the lysates with an antibody against either VHL or ERα overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against both ERα and VHL to confirm the presence of both proteins in the immunoprecipitated complex.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: The Ubiquitin-Proteasome System (UPS) Pathway.
Caption: Estrogen Receptor (ER) Signaling Pathway and PROTAC Intervention.
Caption: Experimental Workflow for this compound Characterization.
References
Ternary Complex Formation with PROTAC ER Degrader-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of PROTAC ER Degrader-4, focusing on the formation of the pivotal ternary complex. This document provides a compilation of publicly available data, detailed experimental protocols for key assays, and visualizations to facilitate a deeper understanding of this VHL-based Estrogen Receptor (ER) degrader.
Introduction to this compound
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ER), a key driver in certain types of cancer, notably ER-positive breast cancer. It functions by simultaneously binding to the ER and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of ER, marking it for subsequent degradation by the proteasome. The targeted degradation of ER offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.
Mechanism of Action: The Ternary Complex
The cornerstone of this compound's activity is the formation of a stable and productive ternary complex, consisting of the ER target protein, the PROTAC molecule itself, and the VHL E3 ligase. The efficiency of subsequent ubiquitination and degradation is highly dependent on the stability and conformation of this complex.
Signaling Pathway of this compound Action
Quantitative Data
The following tables summarize the key quantitative data for this compound based on information from publicly available sources.[1][2] It is important to note that detailed biophysical data on the ternary complex, such as dissociation constants and cooperativity, are not always publicly disclosed and often originate from primary research or patent literature.
Table 1: Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| ER Binding IC50 | 0.8 nM | - | Biochemical Assay | [1][2] |
| ER Degradation IC50 | 0.3 nM | MCF-7 | Cellular Assay | [1][2] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound and similar molecules.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the ER/PROTAC/VHL ternary complex in a solution-based format.
Experimental Workflow for TR-FRET Assay
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Serially dilute this compound in assay buffer to create a concentration gradient.
-
Prepare a mixture of recombinant tagged ER (e.g., GST-ERα) and tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., His-VBC) at a fixed concentration in assay buffer.
-
Prepare a mixture of the donor (e.g., anti-GST antibody conjugated to a lanthanide) and acceptor (e.g., anti-His antibody conjugated to a fluorophore) antibodies in assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the this compound dilutions.
-
Add the ER and VBC protein mixture to each well.
-
Add the antibody mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (on-rate, k_on, and off-rate, k_off) and affinity (dissociation constant, K_D) of binary and ternary interactions.
Experimental Workflow for SPR Analysis
References
PROTAC ER Degrader-4: A Technical Guide to Estrogen Receptor Binding and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC ER Degrader-4, a potent and selective molecule designed to induce the degradation of the estrogen receptor (ER). The information compiled herein, supported by experimental data, offers a valuable resource for professionals engaged in oncology research and the development of novel therapeutics, particularly for estrogen receptor-positive (ER+) cancers.
This compound is a heterobifunctional molecule that operates by hijacking the cell's natural protein disposal machinery. It is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC), which means it links an ER-binding moiety to a ligand for the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome.
Binding Affinity and Degradation Potency
This compound has demonstrated high-affinity binding to the estrogen receptor and potent induction of its degradation in cancer cell lines. The key quantitative metrics for its activity are summarized in the table below.
| Parameter | Value (nM) | Cell Line | Description |
| Binding Affinity (IC50) | 0.8 | - | Half-maximal inhibitory concentration for binding to the estrogen receptor.[1] |
| Degradation (IC50) | 0.3 | MCF-7 | Half-maximal inhibitory concentration for the degradation of the estrogen receptor in MCF-7 breast cancer cells.[1] |
Mechanism of Action: Signaling Pathway
The mechanism of action of this compound involves the formation of a ternary complex between the estrogen receptor, the PROTAC molecule, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the estrogen receptor, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of the binding affinity and degradation potency of this compound involves specific biochemical and cellular assays. Below are detailed methodologies for key experiments.
Estrogen Receptor Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
A competitive binding assay, such as a LanthaScreen™ TR-FRET assay, is a common method to determine the binding affinity of a PROTAC to its target protein.[2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the estrogen receptor.
Materials:
-
Recombinant full-length human estrogen receptor alpha (ERα) protein.
-
Fluorescently labeled estrogen ligand (tracer).
-
Terbium-labeled anti-tag antibody (e.g., anti-GST, anti-His).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer, and the terbium-labeled antibody.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add the recombinant ERα protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
The ratio of the emission signals (520/495 nm) is calculated. A decrease in this ratio indicates displacement of the tracer by the PROTAC.
-
Plot the emission ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Estrogen Receptor Degradation Assay (Immunofluorescence)
The degradation of the estrogen receptor in a cellular context is a critical measure of PROTAC efficacy. An immunofluorescence-based assay in a relevant cell line, such as MCF-7, provides quantitative data on protein knockdown.[2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) for the degradation of endogenous estrogen receptor by this compound in MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cells.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
This compound.
-
DMSO (vehicle control).
-
Paraformaldehyde (PFA) for cell fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against estrogen receptor.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Seed MCF-7 cells in a 96-well or 384-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 18-24 hours).
-
After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10 minutes.
-
Block non-specific binding with the blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-ER antibody overnight at 4°C.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells again and acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the estrogen receptor signal within the nucleus (defined by DAPI staining) for each treatment condition.
-
Normalize the ER fluorescence intensity to the vehicle control and plot the percentage of remaining ER protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for degradation.
Experimental Workflow for PROTAC Characterization
The development and characterization of a PROTAC, such as this compound, follows a structured workflow to assess its biochemical and cellular activity.
Caption: A typical experimental workflow for PROTAC characterization.
References
In-Depth Technical Guide: VHL Ligand Design for PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the von Hippel-Lindau (VHL) E3 ligase ligand incorporated in PROTAC ER Degrader-4, a potent degrader of the estrogen receptor (ER). This document outlines the core design principles, presents key performance data, and offers detailed experimental protocols for the evaluation of this molecule.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor, a key driver in the majority of breast cancers. It functions by simultaneously binding to the estrogen receptor and the VHL E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the ER. The design of the VHL ligand is a critical component in the efficacy and selectivity of this PROTAC.
VHL Ligand Design and Rationale
The VHL ligand is a crucial component of this compound, responsible for recruiting the VHL E3 ligase to the target protein. The design of this ligand is based on the native substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). The core of many VHL ligands is a hydroxyproline (Hyp) moiety, which mimics the post-translationally hydroxylated proline residue of HIF-1α that is recognized by VHL.
While the specific design rationale for the VHL ligand in this compound is detailed in the originating patent, the general principles for effective VHL ligand design in PROTACs include:
-
High Binding Affinity: The ligand must bind to VHL with sufficient affinity to promote the formation of a stable ternary complex.
-
Appropriate Linker Attachment Point: The point of attachment for the linker that connects the VHL ligand to the ER-binding ligand is critical. It must be positioned in a way that does not disrupt the binding to VHL and allows for a productive ternary complex formation.
-
Drug-like Properties: The VHL ligand, as part of the larger PROTAC molecule, should contribute to favorable physicochemical properties, such as cell permeability and metabolic stability.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, based on available information.
| Parameter | Value | Cell Line | Reference |
| ER Binding IC50 | 0.8 nM | - | [1][2] |
| ER Degradation IC50 | 0.3 nM | MCF-7 | [1][2] |
| Maximum ER Degradation | 100% at 0.3 µM | MCF-7 | [1][2] |
Note: The data presented is based on information from chemical suppliers, which cite the patent WO2019123367A1.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway for ER degradation induced by this compound.
References
PROTAC ER Degrader-4: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. PROTAC ER Degrader-4 is a von Hippel-Lindau (VHL)-based PROTAC that selectively targets the Estrogen Receptor (ER) for degradation, a key target in the treatment of ER-positive breast cancer. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with detailed experimental protocols for its characterization.
Chemical Properties
This compound is a heterobifunctional molecule comprising a ligand that binds to the Estrogen Receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2361114-15-8 | [1] |
| Molecular Formula | C₅₃H₆₇F₃N₆O₈S | [1] |
| Molecular Weight | 1005.19 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Biological Activity
This compound demonstrates potent and specific activity against the Estrogen Receptor in cellular assays.
| Parameter | Value | Cell Line | Source |
| ER Binding IC₅₀ | 0.8 nM | N/A | N/A |
| ER Degradation IC₅₀ | 0.3 nM | MCF-7 | N/A |
Stability and Storage
Understanding the stability of this compound is critical for its handling, storage, and application in experimental settings.
Storage:
-
Solid: Store at -20°C for up to 2 years.
-
In DMSO: Store at -80°C for up to 6 months. Shorter-term storage at 4°C for up to 2 weeks is also possible. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
General Stability: The safety data sheet for this compound indicates that it is stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Specific quantitative data on its stability under various pH and temperature conditions, or in biological matrices like plasma, is not publicly available. For VHL-based PROTACs in general, metabolic instability can be a concern, with potential cleavage of the VHL ligand moiety by peptidases.
Mechanism of Action: ER Degradation Pathway
This compound mediates the degradation of the Estrogen Receptor through the ubiquitin-proteasome pathway. The process involves the formation of a ternary complex between ER, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of ER by the proteasome.
Caption: Mechanism of ERα degradation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture for ER Degradation Assays
MCF-7 cells, an ER-positive breast cancer cell line, are commonly used to assess the degradation activity of ER-targeting PROTACs.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.
Western Blot for ERα Degradation
This protocol details the steps to quantify the degradation of ERα protein levels following treatment with this compound.
Caption: Workflow for Western Blot analysis of ERα degradation.
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative ERα protein levels.
Immunofluorescence for ERα Localization and Degradation
Immunofluorescence can be used to visualize the cellular localization and degradation of ERα.
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells on glass coverslips in a 24-well plate. After adherence, treat the cells with this compound or vehicle control.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Staining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against ERα for 1-2 hours at room temperature.
-
Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope to assess the intensity and localization of the ERα signal.
Conclusion
This compound is a potent and selective degrader of the Estrogen Receptor. This technical guide provides a summary of its known chemical and biological properties. While specific, in-depth stability data is limited in the public domain, the provided experimental protocols offer a robust framework for researchers to characterize its activity and stability in their own experimental systems. Careful adherence to the storage and handling recommendations will ensure the integrity and performance of this valuable research tool.
References
PROTAC ER Degrader-4: A Technical Guide to Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC ER Degrader-4 is a heterobifunctional molecule that selectively targets the Estrogen Receptor (ER) for degradation, a key driver in the progression of ER-positive breast cancer. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its on-target potency and the established methodologies for assessing its broader selectivity.
Mechanism of Action
This compound operates by inducing proximity between the Estrogen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ER, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
On-Target Activity
This compound demonstrates high potency in binding to the Estrogen Receptor and inducing its degradation in cancer cell lines.
| Parameter | Value | Cell Line | Description |
| ER Binding IC50 | 0.8 nM[1] | - | Concentration required to inhibit 50% of ER binding in a competitive binding assay. |
| ER Degradation DC50 | 0.3 nM[1] | MCF-7 | Concentration required to induce 50% degradation of ER in MCF-7 breast cancer cells. |
Selectivity Profile
A critical aspect of any therapeutic agent is its selectivity, as off-target effects can lead to toxicity. While specific, comprehensive selectivity screening data for this compound against a broad panel of proteins (e.g., kinome-wide or proteome-wide) is not publicly available, the selectivity of VHL-based PROTACs can be high due to the requirement of forming a stable ternary complex between the target, the PROTAC, and the E3 ligase[2][3]. Off-target binding alone is often not sufficient to induce degradation[3].
The assessment of selectivity is a multifactorial process involving a combination of computational and experimental approaches.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity (IC50) of this compound to the Estrogen Receptor.
-
Principle: The assay measures the ability of the unlabeled PROTAC to compete with a radiolabeled estrogen analog (e.g., [3H]-Estradiol) for binding to the ER in a cell-free system, typically using rat uterine cytosol as a source of the receptor.
-
Protocol Outline:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to obtain a cytosolic fraction rich in ER.
-
Competitive Binding Reaction: A constant concentration of [3H]-Estradiol and uterine cytosol are incubated with increasing concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand.
-
Quantification: The radioactivity of the supernatant, containing the [3H]-Estradiol bound to ER, is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the PROTAC to determine the IC50 value.
-
In-Cell ER Degradation Assay (Western Blot)
This assay quantifies the degradation of ER in a cellular context.
-
Principle: The human breast cancer cell line MCF-7, which expresses high levels of ERα, is treated with this compound. The amount of remaining ER protein is then measured by Western blot analysis.
-
Protocol Outline:
-
Cell Culture and Treatment: MCF-7 cells are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to normalize the results.
-
Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The percentage of ER degradation is calculated relative to a vehicle-treated control.
-
Proteomics-Based Off-Target Profiling
Quantitative mass spectrometry is the gold standard for assessing the selectivity of PROTACs on a proteome-wide scale.
-
Principle: This unbiased approach identifies and quantifies changes in the abundance of thousands of proteins in cells treated with the PROTAC, revealing any off-target degradation.
-
Protocol Outline:
-
Cell Culture and Treatment: A relevant cell line is treated with this compound at a concentration that gives maximal on-target degradation, alongside a vehicle control.
-
Protein Extraction and Digestion: Total protein is extracted, and the proteins are digested into peptides, typically using trypsin.
-
Peptide Labeling (Optional but recommended for quantification): Peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The MS data is processed to identify peptides and quantify their corresponding proteins. The abundance of each protein in the PROTAC-treated sample is compared to the control to identify any proteins that are significantly up- or down-regulated. A selective PROTAC will show significant down-regulation of only the intended target (ERα).
-
Conclusion
This compound is a potent and selective degrader of the Estrogen Receptor. Its high on-target potency is demonstrated by low nanomolar IC50 and DC50 values. While a comprehensive public dataset on its off-target profile is not available, the established methodologies of competitive binding assays, in-cell degradation assays, and particularly, quantitative proteomics, provide a robust framework for the thorough evaluation of its selectivity. The principles of PROTAC design, especially for VHL-based degraders, favor a high degree of selectivity, which is a key attribute for their development as safe and effective therapeutics. Further studies employing proteome-wide analyses will be instrumental in fully delineating the selectivity profile of this compound.
References
Methodological & Application
Application Notes and Protocols: PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC ER Degrader-4 is a potent and selective von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation. As a bifunctional molecule, it simultaneously binds to the ER protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ER by the proteasome.[1][2][3] This targeted protein degradation offers a promising therapeutic strategy for ER-positive breast cancers, including those resistant to traditional endocrine therapies.[4][5] This document provides detailed experimental protocols for the characterization of this compound in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| ER Binding IC50 | - | 0.8 nM | [1][2][3] |
| ER Degradation IC50 | MCF-7 | 0.3 nM | [1][2][3] |
| Cell Inhibitory Activity IC50 | Tamoxifen-sensitive MCF-7 | 0.05 µM (72h) | [4] |
| ER Degradation | MCF-7 | ~100% at 0.3 µM | [1] |
| ER Degradation | T47D (wild-type and mutant) | Effective at 2 µM (12h) | [4] |
| In vivo Antitumor Activity | LCC2 orthotopic xenograft | 5 mg/kg (i.p., once every 2 days) | [4] |
| Pharmacokinetics (IV) | - | T1/2 = 4.61 h, CL = 64.4 mL/min/kg | [4] |
Signaling Pathway and Mechanism of Action
This compound operates through the ubiquitin-proteasome system to induce the degradation of the estrogen receptor. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize this compound are provided below.
Cell Culture and Maintenance
Objective: To maintain healthy ER-positive breast cancer cell lines for subsequent experiments.
Materials:
-
MCF-7 and T47D breast cancer cell lines
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 or T47D cells in appropriate medium in T-75 flasks.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks or plates at the desired density.
Western Blotting for ER Degradation
Objective: To quantify the degradation of ER protein in response to this compound treatment.
Materials:
-
MCF-7 or T47D cells
-
This compound
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 4, 12, or 24 hours). For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities.
Caption: Western Blotting Experimental Workflow.
Cell Viability Assay (e.g., MTT or WST-8)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) or DMSO for 72 hours.
-
Add MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Objective: To assess the induction of apoptosis and cell cycle arrest by this compound.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
PI/RNase staining buffer for cell cycle analysis
-
Flow cytometer
Protocol for Apoptosis Analysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM, 10 µM) or DMSO for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Protocol for Cell Cycle Analysis:
-
Treat cells as described for apoptosis analysis.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Storage and Handling
This compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Prepare stock solutions in an appropriate solvent (e.g., DMSO) and aliquot to avoid repeated freeze-thaw cycles.[1][2][4] Handle the compound in a well-ventilated area and use appropriate personal protective equipment.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | PROTAC ER Degrader | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PROTAC ER Degrader-4 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful tool for therapeutic intervention. PROTAC ER Degrader-4 is a heterobifunctional molecule designed to specifically target the Estrogen Receptor (ERα) for degradation.[1] This molecule co-opts the cell's natural ubiquitin-proteasome system to achieve this effect.[1] this compound is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to ERα, linked together.[2][3] This binding facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[1]
MCF-7 cells are a well-established in vitro model for ER-positive breast cancer, making them an ideal system for studying the efficacy and mechanism of action of ER-targeting therapeutics like this compound.[4] These application notes provide detailed protocols for the use of this compound in MCF-7 cells, including cell culture, assessment of ERα degradation, and evaluation of downstream cellular effects.
Mechanism of Action of this compound
This compound functions by hijacking the cell's own protein disposal machinery to specifically eliminate ERα. The process can be summarized in the following steps:
-
Binding: The PROTAC molecule simultaneously binds to both the Estrogen Receptor (ERα) and an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[1][2]
-
Ternary Complex Formation: This dual binding brings the E3 ligase into close proximity with ERα, forming a ternary complex.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the ERα protein, creating a polyubiquitin chain.[1]
-
Recognition and Degradation: The polyubiquitinated ERα is recognized by the 26S proteasome.[1]
-
Degradation and Recycling: The proteasome unfolds and degrades the tagged ERα into small peptides. The PROTAC molecule is then released and can repeat the cycle, leading to the degradation of multiple ERα proteins.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Cell Line | Reference |
| ER Binding Affinity (IC₅₀) | 0.8 nM | - | [2][3] |
| ER Degradation in cells (IC₅₀) | 0.3 nM | MCF-7 | [2][3] |
| ER Degradation | ~100% at 0.3 µM | MCF-7 | [2] |
Visualized Signaling Pathway and Experimental Workflow
Caption: Mechanism of Action of this compound.
Caption: General experimental workflow for evaluating this compound in MCF-7 cells.
Experimental Protocols
MCF-7 Cell Culture
This protocol outlines the standard procedure for culturing MCF-7 cells to ensure optimal health and viability for subsequent experiments.[4][5][6]
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01mg/ml human recombinant insulin[6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete Growth Medium: EMEM + 10% FBS + 1% Penicillin-Streptomycin
Protocol:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of MCF-7 cells in a 37°C water bath.[4]
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.[5]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
-
Maintaining Cell Cultures:
-
Passaging Cells:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[5]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new T-75 flask containing fresh complete growth medium (a split ratio of 1:2 to 1:4 is recommended).[6]
-
Incubate at 37°C and 5% CO₂.
-
Western Blot for ERα Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of ERα protein following treatment with this compound.[7][8][9]
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
Protocol:
-
Cell Seeding and Treatment:
-
Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.[12][13][14]
Materials:
-
MCF-7 cells
-
This compound
-
Complete Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the drug-containing medium or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Quantitative Real-Time PCR (qPCR) for ER Target Gene Expression
This protocol is used to measure changes in the mRNA expression of known estrogen-responsive genes (e.g., GREB1, PGR) to assess the functional consequence of ERα degradation.[15][16]
Materials:
-
MCF-7 cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., GREB1, PGR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed and treat MCF-7 cells as described for the Western blot protocol.
-
At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds).[15]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Troubleshooting
-
Low ERα Degradation:
-
Suboptimal PROTAC Concentration: Perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Treatment Time: Conduct a time-course experiment to identify the optimal treatment duration.
-
Cell Confluency: Ensure cells are in the logarithmic growth phase and not overly confluent.
-
-
High Variability in Cell Viability Assays:
-
Inconsistent Cell Seeding: Ensure a uniform single-cell suspension and accurate cell counting.
-
Edge Effects in 96-well Plates: Avoid using the outer wells or fill them with sterile PBS.
-
-
Inconsistent qPCR Results:
-
RNA Degradation: Use proper RNA handling techniques and check RNA integrity.
-
Primer Inefficiency: Validate primer efficiency before conducting the experiment.
-
Conclusion
This compound is a potent and specific degrader of ERα in MCF-7 cells. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound and evaluate its biological effects. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of ER-targeted therapies and the development of novel treatments for ER-positive breast cancer.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 5. mcf7.com [mcf7.com]
- 6. elabscience.com [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 10. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER Degradation using PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Estrogen Receptor alpha (ERα) in response to treatment with PROTAC ER Degrader-4 using the western blot technique. This document is intended for professionals in research and drug development.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] this compound is a von Hippel-Lindau (VHL)-based PROTAC designed to target the Estrogen Receptor (ER) for degradation.[6][7] It binds to ER with high affinity and induces its degradation in cancer cell lines, such as MCF-7.[6][7][8] This document outlines the materials, and a detailed step-by-step protocol to evaluate the efficacy of this compound in degrading ERα via western blot.
Mechanism of Action of this compound
This compound functions by forming a ternary complex between the Estrogen Receptor (ERα), and the VHL E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of ERα. The ubiquitin chains act as a tag, marking the receptor for recognition and degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[1] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple ERα proteins.[1]
Mechanism of PROTAC-mediated ERα degradation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in the MCF-7 breast cancer cell line.
| Parameter | Cell Line | Value | Reference |
| ERα Binding IC₅₀ | - | 0.8 nM | [6][7][8] |
| ERα Degradation IC₅₀ | MCF-7 | 0.3 nM | [6][7][8] |
| ERα Degradation | MCF-7 | ~100% at 0.3 µM | [6][7] |
Western Blot Protocol for ERα Degradation
This protocol is optimized for assessing ERα degradation in MCF-7 cells treated with this compound.
Materials and Reagents
-
Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).
-
PROTAC: this compound.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[9]
-
Primary Antibodies:
-
Rabbit anti-ERα antibody.
-
Mouse anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Other Reagents:
-
Phosphate-Buffered Saline (PBS).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
Experimental Workflow Diagram
Experimental workflow for Western Blot analysis.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and β-actin (at appropriate dilutions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity to account for loading differences.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Conclusion
This protocol provides a robust framework for evaluating the degradation of ERα induced by this compound. Accurate and consistent execution of this western blot procedure will enable researchers to quantify the potency and kinetics of ERα degradation, providing crucial data for the development of novel cancer therapeutics. To confirm that the observed degradation is proteasome-dependent, a control experiment can be performed by co-treating cells with a proteasome inhibitor like MG132.[10][11] An increase in ERα levels in the presence of the proteasome inhibitor would confirm the mechanism of action.[12][13]
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. origene.com [origene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. marinbio.com [marinbio.com]
Application Notes and Protocols for Cell Viability Assay with PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell. PROTAC ER Degrader-4 is a heterobifunctional molecule designed to target the Estrogen Receptor (ER), a key driver in the progression of ER-positive breast cancer. This molecule recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ER, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This application note provides a detailed protocol for assessing the effect of this compound on cell viability, a critical step in evaluating its therapeutic potential.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2] The molecule consists of three key components: a ligand that binds to the Estrogen Receptor, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings the E3 ligase into close proximity with the ER, facilitating the transfer of ubiquitin molecules to the receptor. Polyubiquitinated ER is then recognized and degraded by the 26S proteasome.[1][4]
Data Presentation
The following tables summarize the key characteristics of this compound and provide illustrative data on its effect on the viability of MCF-7 cells, an ER-positive breast cancer cell line.
Table 1: Characteristics of this compound
| Parameter | Value | Reference |
| Target Protein | Estrogen Receptor (ER) | General PROTAC Knowledge |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | General PROTAC Knowledge |
| Binding Affinity (IC50 to ER) | 0.8 nM | MedChemExpress |
| Degradation Potency (DC50 in MCF-7 cells) | 0.3 nM | MedChemExpress |
| Cell Line for Viability Assay | MCF-7 (ER-positive) | [5][6][7] |
Table 2: Illustrative Cell Viability Data for this compound in MCF-7 Cells (72-hour incubation) *
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 75.8 ± 6.2 |
| 10 | 52.1 ± 4.8 |
| 100 | 25.3 ± 3.9 |
| 1000 | 10.7 ± 2.5 |
*Disclaimer: The data presented in Table 2 is illustrative and representative of typical results for a potent PROTAC ER degrader. Actual results may vary based on experimental conditions. The inhibition of cell growth for ER-dependent cells by ER PROTACs has been documented.[7][8]
Experimental Protocols
This section provides a detailed protocol for determining the cell viability of MCF-7 cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials
-
MCF-7 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[10]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2 hours with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
-
Conclusion
This application note provides a comprehensive guide for assessing the cytotoxic effects of this compound on ER-positive breast cancer cells. The provided protocols and illustrative data serve as a valuable resource for researchers investigating the therapeutic potential of this novel ER-targeting PROTAC. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the accurate evaluation of this compound's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for In Vivo Studies of PROTAC ER Degrader-4 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using PROTAC ER Degrader-4 and its related analogs in xenograft models of breast cancer. The information is compiled from preclinical data and is intended to guide researchers in designing and executing similar experiments.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. This compound and its analogs are designed to selectively target the estrogen receptor (ER), a key driver in the majority of breast cancers. By inducing the degradation of ER, these compounds offer a promising therapeutic strategy to overcome resistance to existing endocrine therapies. This document outlines the in vivo application of two such degraders: ER Degrader-4 (Compound 22h) and PROTAC ERα Degrader-4 (Compound ZD12).
Mechanism of Action: PROTAC-mediated ER Degradation
PROTAC ER degraders are heterobifunctional molecules that simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the ER protein. The polyubiquitinated ER is then recognized and degraded by the proteasome, resulting in the elimination of the receptor from the cancer cells.
Application Notes and Protocols for PROTAC ER Degrader-4 in ER-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PROTAC ER Degrader-4 for the study of Estrogen Receptor-positive (ER+) breast cancer. This document includes an overview of the molecule, key performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This compound, also known as Compound ZD12, is a heterobifunctional molecule designed to selectively target the Estrogen Receptor alpha (ERα) for degradation. It achieves this by simultaneously binding to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][2][3][4] This targeted degradation of ERα offers a promising strategy to overcome resistance to traditional endocrine therapies in ER+ breast cancer.[5][6][7]
Mechanism of Action
This compound operates through the ubiquitin-proteasome system (UPS), a natural cellular process for protein degradation. The molecule acts as a bridge, bringing ERα into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple ERα proteins.[1][4][8]
ERα Signaling in ER-Positive Breast Cancer
In ER+ breast cancer, the growth and proliferation of cancer cells are driven by the binding of estrogen to ERα. This activation leads to the transcription of genes that promote cell cycle progression and survival. Key downstream signaling pathways include the PI3K/AKT/mTOR and MAPK pathways, which can also be activated by growth factor receptors and contribute to endocrine resistance.[9] this compound intervenes by degrading ERα, thereby blocking these pro-survival signals.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance data for this compound (Compound ZD12).
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | ERα | 5.08 µM | [3][10] |
| ERβ | 26.20 µM | [11] | |
| Inhibitory Concentration (IC50) | MCF-7 | 0.05 µM | [3][10] |
| Degradation Concentration (DC50) | MCF-7 | < 5 µM | [12] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Animal Model | Dosing | Result | Reference |
| Antitumor Activity | LCC2 Orthotopic Xenograft | 5 µM/kg, i.p., every 2 days | Potent antitumor activity and ERα degradation | [3][10] |
| Antitumor Activity | Tamoxifen-sensitive and -resistant BC models | Not specified | Superior to fulvestrant | [6][7] |
| Half-life (T1/2) | Not specified | 5 mg/kg, i.v. | 4.61 h | [3] |
| Clearance (CL) | Not specified | 5 mg/kg, i.v. | 64.4 mL/min/kg | [3] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Western Blotting for ERα Degradation in MCF-7 Cells
This protocol details the steps to assess the degradation of ERα in MCF-7 cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM with 10% FBS, 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, 1 mM sodium pyruvate)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Loading control primary antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for the desired time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (MTT Assay) in MCF-7 Cells
This protocol describes how to measure the effect of this compound on the viability and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing the different concentrations of the PROTAC or DMSO vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
Conclusion
This compound is a potent and selective degrader of ERα, demonstrating significant anti-proliferative and antitumor activity in preclinical models of ER+ breast cancer. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their own experimental systems. The unique mechanism of action of PROTACs like ER Degrader-4 holds great promise for overcoming the challenges of endocrine resistance in breast cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ERα Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DC50 and Dmax of PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the potency and efficacy of PROTAC ER Degrader-4 by determining its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The protocols outlined below are essential for the preclinical evaluation of this targeted protein degrader.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This compound is a heterobifunctional molecule designed to target the Estrogen Receptor (ER) for degradation. It consists of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This recruitment leads to the ubiquitination of the ER and its subsequent degradation by the proteasome.[1][4][5] The efficacy of a PROTAC is quantified by its DC50 and Dmax values, which represent the concentration of the PROTAC required to degrade 50% of the target protein and the maximum percentage of protein degradation achievable, respectively.[6][7]
Signaling Pathway of this compound
The mechanism of action for this compound involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data.
| Parameter | Value | Cell Line | Method | Reference |
| DC50 | 0.3 nM | MCF-7 | Cellular Degradation Assay | [2] |
| Binding IC50 | 0.8 nM | ER | Binding Assay | [2] |
| Dmax | >90% | MCF-7 | Cellular Degradation Assay | [8] |
Experimental Protocols
Detailed methodologies for determining the DC50 and Dmax of this compound are provided below. The primary methods covered are Western Blotting and In-Cell Western (ICW), which are the most common techniques for quantifying protein degradation.[9][10][11]
Experimental Workflow Overview
Cell Culture and PROTAC Treatment
-
Cell Line: MCF-7 (ER-positive breast cancer cell line) is a suitable model.[2]
-
Culture Conditions: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for ICW) and allow them to adhere overnight. A typical seeding density for 6-well plates is 5 x 10^5 cells/well, and for 96-well plates is 1-2 x 10^4 cells/well.[10][12]
-
PROTAC Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the PROTAC in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 nM to 1000 nM).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.[11]
Protocol 1: Western Blot for ER Quantification
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ERα band intensity to the loading control.
-
Plot the normalized ERα levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax.
-
Protocol 2: In-Cell Western (ICW) for High-Throughput Analysis
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates, offering higher throughput than traditional Western blotting.[9][13]
-
Cell Seeding and Treatment:
-
Follow the steps outlined in section 3.1, using a 96-well clear-bottom plate.
-
-
Fixation and Permeabilization:
-
After treatment, carefully remove the medium.
-
Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 20 minutes at room temperature.[14]
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 20 minutes.
-
Wash the wells three times with PBS.
-
-
Blocking:
-
Add a blocking buffer (e.g., Odyssey Blocking Buffer or a solution of BSA in PBS) to each well and incubate for 1.5 hours at room temperature.[14]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against ERα in the blocking buffer.
-
Add the primary antibody solution to the wells and incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Normalization:
-
Wash the wells three times with PBS containing 0.1% Tween-20.
-
Add a fluorescently labeled secondary antibody (e.g., IRDye 800CW goat anti-rabbit) and a cell normalization stain (e.g., CellTag 700 Stain) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Data Analysis:
-
Wash the wells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein (ERα) and the normalization stain.
-
Normalize the ERα signal to the cell normalization signal.
-
Plot the normalized ERα levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to calculate the DC50 and Dmax.[9]
-
Data Interpretation and Troubleshooting
-
DC50: A lower DC50 value indicates higher potency of the PROTAC degrader.
-
Dmax: A higher Dmax value (closer to 100%) indicates greater efficacy in degrading the target protein.
-
Hook Effect: At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of binary complexes (PROTAC-ER or PROTAC-E3 ligase) that are less productive than the ternary complex.[11] It is important to test a wide range of concentrations to observe this phenomenon.
-
Troubleshooting:
-
No Degradation: Verify the activity of the PROTAC, ensure the cell line expresses ER and the necessary E3 ligase, and check antibody performance.
-
High Variability: Optimize cell seeding density, ensure consistent treatment times, and perform careful pipetting.
-
Weak Signal in Western Blot/ICW: Optimize antibody concentrations and incubation times, and ensure proper sample preparation.
-
By following these detailed protocols, researchers can accurately and reproducibly measure the DC50 and Dmax of this compound, providing crucial data for its continued development as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. products.advansta.com [products.advansta.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Revolutionizing ER+ Breast Cancer Treatment: Application Notes for PROTAC ER Degrader-4 in Combination with CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the synergistic effects of PROTAC ER Degrader-4 in combination with CDK4/6 inhibitors for the treatment of Estrogen Receptor-positive (ER+) breast cancer. The combination of targeted protein degradation and cell cycle arrest presents a promising therapeutic strategy to overcome resistance and enhance treatment efficacy.
Introduction
Estrogen receptor (ER) signaling is a primary driver in the majority of breast cancers. While endocrine therapies have been a cornerstone of treatment, resistance often develops. This compound is a novel heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to specifically target and degrade the estrogen receptor. This approach offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has proven to be a successful strategy in ER+ breast cancer, particularly when combined with endocrine therapy. By blocking the phosphorylation of the retinoblastoma (Rb) protein, CDK4/6 inhibitors induce G1 cell cycle arrest.
The combination of this compound and a CDK4/6 inhibitor is hypothesized to deliver a powerful "two-hit" anti-tumor effect. This dual approach simultaneously removes the primary driver of tumor growth (ER) and halts cell cycle progression, potentially leading to deeper and more durable responses and overcoming mechanisms of resistance to either agent alone. Preclinical and clinical studies with other PROTAC ER degraders, such as vepdegestrant (ARV-471), have demonstrated significant synergistic interactions and anti-tumor activity when combined with CDK4/6 inhibitors.[1][2]
Data Presentation: Efficacy of a PROTAC ER Degrader (Vepdegestrant) in Combination with Palbociclib
As a representative example of the potential synergy, the following tables summarize preclinical and clinical data for the PROTAC ER degrader vepdegestrant in combination with the CDK4/6 inhibitor palbociclib. While specific data for this compound is not yet publicly available, these findings provide a strong rationale for its investigation in a similar combination setting.
Table 1: Preclinical Tumor Growth Inhibition (TGI) in Xenograft Models [3][4][5]
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vepdegestrant (ARV-471) | 10 mg/kg, PO, QD | 87 - 123% |
| Palbociclib | 100 mg/kg, PO, QD | Varies by model |
| Vepdegestrant + Palbociclib | 10 mg/kg + 100 mg/kg, PO, QD | >100% (Tumor Regression) |
| Fulvestrant | 100 mg/kg, SC, QW | 31 - 80% |
| Fulvestrant + Palbociclib | 100 mg/kg + 100 mg/kg | Less effective than Vepdegestrant + Palbociclib |
TGI > 100% indicates tumor regression.
Table 2: Clinical Efficacy of Vepdegestrant (ARV-471) in Combination with Palbociclib in Heavily Pretreated ER+/HER2- Breast Cancer Patients (Phase 1b) [6][7]
| Efficacy Endpoint | Overall Population (n=46) | ESR1-Mutant (n=29) | ESR1 Wild-Type (n=15) |
| Clinical Benefit Rate (CBR) | 63.0% (95% CI: 47.5-76.8) | 72.4% (95% CI: 52.8-87.3) | 53.3% (95% CI: 26.6-78.7) |
| Objective Response Rate (ORR) | 41.9% (95% CI: 24.5-60.9) | 47.1% (95% CI: 23.0-72.2) | 41.7% (95% CI: 15.2-72.3) |
| Median Progression-Free Survival (PFS) | 11.2 months (95% CI: 8.2-16.5) | 13.7 months (95% CI: 8.2-NR) | 11.1 months (95% CI: 2.8-19.3) |
NR = Not Reached
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Combined action of this compound and a CDK4/6 inhibitor.
Caption: Workflow for in vitro evaluation of the drug combination.
Experimental Protocols
The following are detailed protocols for key experiments to assess the combination of this compound and CDK4/6 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of single and combination treatments on the proliferation of ER+ breast cancer cells and to calculate IC50 values.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib, Abemaciclib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the CDK4/6 inhibitor.
-
Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.
-
Assess synergy using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Western Blot Analysis for Protein Expression
Objective: To evaluate the effect of the combination treatment on the protein levels of ER, Rb, phosphorylated Rb (p-Rb), and other relevant cell cycle proteins.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound and CDK4/6 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-Rb, anti-p-Rb (Ser780/807/811), anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the combination treatment on cell cycle distribution.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound and CDK4/6 inhibitor
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Conclusion
The combination of this compound and CDK4/6 inhibitors represents a highly promising therapeutic strategy for ER+ breast cancer. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential and underlying mechanisms of this combination. The expected outcomes include enhanced tumor cell killing, delayed onset of resistance, and a more profound and durable anti-cancer response. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this innovative combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. TACTIVE-U: Phase 1b/2 umbrella study of ARV-471, a proteolysis targeting chimera (PROTAC) estrogen receptor (ER) degrader, combined with other anticancer treatments in ER+ advanced or metastatic breast cancer. - ASCO [asco.org]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arvinas and Pfizer Announce Interim Data from Phase 1b Trial of Vepdegestrant in Combination with Palbociclib (IBRANCE®) and Plans to Expand Vepdegestrant Development Program | Pfizer [pfizer.com]
- 7. onclive.com [onclive.com]
Downstream Signaling Effects of PROTAC ER Degrader-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the downstream signaling effects of PROTAC ER Degrader-4, a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera designed to induce the degradation of Estrogen Receptor Alpha (ERα). Detailed protocols for key experiments are included to facilitate the investigation of this degrader in a laboratory setting.
Introduction
This compound is a heterobifunctional molecule that simultaneously binds to ERα and the VHL E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of ERα, marking it for degradation by the proteasome.[1][2] By eliminating the ERα protein, this compound offers a distinct mechanism of action compared to traditional ERα inhibitors, with the potential to overcome resistance mechanisms associated with ligand-binding domain mutations.[1] Understanding the downstream consequences of ERα degradation is crucial for elucidating the therapeutic potential of this class of molecules.
Mechanism of Action
This compound orchestrates the degradation of ERα through the ubiquitin-proteasome system. The molecule forms a ternary complex with ERα and the VHL E3 ligase, facilitating the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to ERα.[1][2] The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in cellular ERα levels.[1][2][3]
Downstream Signaling Effects
The degradation of ERα by this compound profoundly impacts downstream signaling pathways, primarily by abrogating ERα-mediated gene transcription. ERα functions as a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in cell proliferation, survival, and differentiation.
Key downstream effects include:
-
Inhibition of ERα Target Gene Expression: Degradation of ERα leads to a significant reduction in the transcription of well-established ERα target genes. These include genes encoding for the progesterone receptor (PGR), trefoil factor 1 (TFF1, also known as pS2), and c-Myc.[4] The downregulation of these genes is a direct consequence of the absence of ERα at their respective promoter regions.
-
Cell Cycle Arrest and Inhibition of Proliferation: By downregulating pro-proliferative genes like c-Myc, this compound induces cell cycle arrest, primarily at the G1/S transition, and inhibits the proliferation of ERα-positive breast cancer cells.[5]
-
Induction of Apoptosis: Prolonged treatment with this compound can lead to the induction of apoptosis in sensitive cell lines.[5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of a representative VHL-based ERα PROTAC degrader.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| ERα Degradation (DC₅₀) | MCF-7 | < 5 µM | [2] |
| ERα Degradation (DC₅₀) | T47D | Dose-dependent | [2] |
| Cell Proliferation (IC₅₀) | MCF-7 | 6.106 µM (24h) | [2] |
| ERα Binding Affinity (IC₅₀) | N/A | 0.8 nM | [6] |
| ERα Degradation in cells (IC₅₀) | MCF-7 | 0.3 nM | [6] |
Table 2: Time-Course of ERα Degradation in MCF-7 Cells (5 µM Treatment)
| Time Point | ERα Level (% of Control) | Reference |
| 0 h | 100% | [1][2] |
| 4 h | Maximum degradation observed | [1][2] |
| 24 h | Sustained degradation | [1][2] |
Experimental Protocols
Western Blot for ERα Degradation
This protocol describes the detection of ERα protein levels in cell lysates by Western blot to assess the efficacy of this compound.
Materials:
-
MCF-7 or T47D cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ MCF-7 or T47D cells per well in a 12-well plate and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 4, 12, or 24 hours).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Mix 15 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[2]
-
SDS-PAGE and Transfer:
-
Load the samples onto a 10% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[2]
-
Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 MCF-7 cells per well in a 96-well plate in 100 µL of complete medium and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the degrader. Include a vehicle control and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC₅₀ value.
-
Quantitative Real-Time PCR (RT-qPCR) for ERα Target Gene Expression
This protocol is for quantifying the mRNA levels of ERα target genes (e.g., PGR, TFF1, c-MYC) following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a housekeeping gene (e.g., ACTB or GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat MCF-7 cells with this compound as described in the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target gene and the housekeeping gene.
-
Run the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
This compound represents a promising therapeutic strategy for ERα-positive cancers by effectively inducing the degradation of the ERα protein. The downstream consequences of this degradation include the suppression of ERα target gene expression, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis. The provided protocols offer a framework for researchers to investigate the mechanism of action and downstream signaling effects of this and other ERα-targeting PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
optimizing PROTAC ER Degrader-4 concentration and treatment time
Welcome to the technical support center for PROTAC ER Degrader-4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for effective estrogen receptor (ER) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the estrogen receptor (ER) for degradation.[1][2] It functions by simultaneously binding to the ER protein and an E3 ubiquitin ligase.[1][3][4] This proximity induces the E3 ligase to "tag" the ER protein with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.[1][5][6] The this compound molecule is then released to repeat this process, allowing for the degradation of multiple ER molecules.[1][7] Specifically, this compound is a von Hippel-Lindau (VHL)-based degrader.[8][9]
Q2: What are the key parameters to optimize for successful ER degradation?
A2: The two most critical parameters to optimize are the concentration of this compound and the treatment time. These factors are interdependent and need to be determined empirically for each cell line and experimental condition.[10]
Q3: What are the reported potency and degradation values for this compound?
A3: Preclinical data for this compound has shown the following:
| Parameter | Value | Cell Line | Reference |
| ER Binding IC50 | 0.8 nM | Not Specified | [8][9] |
| ER Degradation IC50 | 0.3 nM | MCF-7 | [8][9] |
| Max Degradation | ~100% at 0.3 µM | MCF-7 | [8][9] |
Q4: How can I confirm that ER degradation is occurring via the intended PROTAC mechanism?
A4: To validate the mechanism of action, you should include several control experiments.[10] Pre-treatment with a proteasome inhibitor (e.g., MG132 or carfilzomib) should rescue ER from degradation.[11][12] Additionally, co-treatment with an excess of a VHL E3 ligase ligand or an ER antagonist should compete with the PROTAC and inhibit ER degradation.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration and treatment time.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or low ER degradation | - Suboptimal concentration: The concentration of this compound may be too low. - Suboptimal treatment time: The incubation time may be too short for degradation to occur. - "Hook effect": At very high concentrations, the formation of binary complexes (PROTAC-ER or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex (ER-PROTAC-E3 ligase), leading to reduced degradation.[13][14] - Low E3 ligase expression: The cell line may have low endogenous levels of the VHL E3 ligase.[3] - Rapid protein synthesis: The rate of new ER protein synthesis may be counteracting the degradation. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[14] - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal concentration to determine the time to maximum degradation.[12] - If the "hook effect" is suspected, test lower concentrations of the PROTAC. The characteristic bell-shaped dose-response curve is indicative of this effect.[14] - Confirm the expression of VHL in your cell line of interest via Western Blot or qPCR. - Consider co-treatment with an inhibitor of protein synthesis like cycloheximide as a control experiment to assess the degradation rate without the interference of new protein synthesis. |
| High cell toxicity | - Off-target effects: The PROTAC may be degrading other essential proteins.[3] - Compound-related toxicity: The PROTAC molecule itself may have inherent toxicity at higher concentrations. | - Perform a cell viability assay (e.g., MTT or CellTox-Glo) in parallel with your degradation experiments to assess cytotoxicity. - If toxicity is observed at concentrations required for ER degradation, consider reducing the treatment time. - Use global proteomics to identify potential off-target proteins that are being degraded. Shorter treatment times (< 6 hours) are recommended to distinguish direct targets from downstream effects.[10] |
| Inconsistent results | - Experimental variability: Inconsistent cell seeding density, passage number, or reagent preparation. - Compound stability: The PROTAC may be unstable in your experimental media. | - Standardize your experimental procedures, including cell culture conditions and reagent handling. - Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal Concentration (DC50)
This protocol outlines the steps to determine the concentration of this compound that results in 50% degradation of ER (DC50).
-
Cell Seeding: Plate your cells of interest (e.g., MCF-7) in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a fixed period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against ER and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for ER and the loading control. Normalize the ER signal to the loading control. Plot the percentage of ER remaining relative to the vehicle control against the log of the PROTAC concentration. Use a non-linear regression model to calculate the DC50 value.
2. Time-Course Experiment to Determine Optimal Treatment Time
This protocol is designed to find the optimal duration of treatment with this compound for maximum ER degradation.
-
Cell Seeding: Plate cells as described in the dose-response protocol.
-
Treatment: Treat the cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment).
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, and 24 hours).
-
Cell Lysis and Western Blot: Follow the same procedures for cell lysis, protein quantification, and Western Blot analysis as described in the dose-response protocol.
-
Data Analysis: Plot the percentage of ER remaining (normalized to the loading control and the 0-hour time point) against the treatment time to visualize the degradation kinetics.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing PROTAC concentration and time.
Caption: Simplified Estrogen Receptor (ER) signaling pathway.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
troubleshooting low degradation efficiency with PROTAC ER Degrader-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC ER Degrader-4. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ERα). It functions by simultaneously binding to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[2][3][4] This event-driven pharmacology allows for the catalytic degradation of ERα, meaning a single molecule of this compound can induce the degradation of multiple ERα proteins.[5]
Q2: What are the key binding affinities and degradation concentrations for this compound?
A2: this compound binds to the Estrogen Receptor (ER) with an IC50 of 0.8 nM. It induces ER degradation in MCF-7 cells with an IC50 of 0.3 nM.[1][6][7]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated potent ERα degradation and inhibitory activity in both Tamoxifen-sensitive and resistant ER+ breast cancer cell lines, including MCF-7 and T47D. It is also effective against ERα-mutated breast cancer cells.[8]
Troubleshooting Guide: Low Degradation Efficiency
Issue 1: Suboptimal or No Degradation of ERα Observed
If you are observing lower than expected or no degradation of ERα in your experiments, consider the following potential causes and troubleshooting steps.
Potential Cause A: Incorrect PROTAC Concentration (The "Hook Effect")
At very high concentrations, PROTACs can form binary complexes with either the target protein (ERα) or the E3 ligase (VHL) separately, which are non-productive for degradation. This phenomenon, known as the "hook effect," leads to a decrease in degradation efficiency at higher doses.[9][10][11]
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations, from low nanomolar to high micromolar, to identify the optimal concentration for maximal degradation.
-
Data Analysis: Plot the percentage of ERα degradation against the log of the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[12]
-
Potential Cause B: Poor Cell Permeability
Due to their molecular size, PROTACs can sometimes have limited cell permeability, preventing them from reaching their intracellular target at effective concentrations.[5][13][14]
-
Troubleshooting Steps:
-
Optimize Incubation Time: Increase the incubation time to allow for greater accumulation of the PROTAC inside the cells.
-
Assess Permeability: If direct measurement of intracellular concentration is not feasible, consider using a cellular thermal shift assay (CETSA) to indirectly assess target engagement in intact cells.
-
Chemical Analogs: If permeability issues persist, consider synthesizing or obtaining analogs with improved physicochemical properties, such as increased lipophilicity or reduced polar surface area, which can enhance cell penetration.[13]
-
Potential Cause C: Inefficient Ternary Complex Formation
The formation of a stable ternary complex between ERα, this compound, and VHL is crucial for efficient degradation.[15][16] The stability of this complex can be influenced by cellular conditions and the specific cell line used.
-
Troubleshooting Steps:
-
Confirm VHL Expression: Ensure that the cell line used for the experiment expresses sufficient levels of VHL, the E3 ligase recruited by this compound. This can be verified by Western blot or qPCR.
-
Ternary Complex Formation Assays: If available, utilize techniques like co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Bio-Layer Interferometry (BLI) to confirm the formation of the ERα-PROTAC-VHL complex.[16][17]
-
Potential Cause D: Issues with Experimental Protocol or Reagents
Errors in the experimental setup can lead to inaccurate results.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the this compound is of high purity and has been stored correctly to prevent degradation.
-
Proteasome Inhibition Control: Include a control where cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated ERα in the presence of the inhibitor would confirm that the PROTAC is functional and that the lack of degradation is due to proteasome-independent effects.[18][19]
-
Western Blot Optimization: Ensure that the Western blot protocol is optimized for the detection of ERα, including the use of a validated primary antibody and appropriate loading controls.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| ER Binding IC50 | 0.8 nM | - | [1][6][7] |
| ER Degradation IC50 | 0.3 nM | MCF-7 | [1][6][7] |
| ER Degradation | ~100% at 0.3 µM | MCF-7 | [1] |
| Inhibitory Activity IC50 | 0.05 µM (72h) | Tamoxifen-sensitive MCF-7 | [8] |
| ERα Degradation | Efficient at 0.01-10 µM (12h) | MCF-7 | [8] |
| Wild-type ERα Degradation | Observed at 2 µM (12h) | T47D | [8] |
| Mutant ERα Degradation | Observed at 2 µM (12h) | T47D (D538G, Y537S) | [8] |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol outlines the steps to assess the degradation of ERα in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 12, 24, or 48 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low degradation efficiency.
Caption: ER signaling pathway and this compound intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. portlandpress.com [portlandpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. refeyn.com [refeyn.com]
- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
improving cell permeability of PROTAC ER Degrader-4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC ER Degrader-4, with a specific focus on addressing challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively eliminate the estrogen receptor (ERα) protein within cells. It functions by simultaneously binding to the ERα protein and a component of the E3 ubiquitin ligase machinery (specifically, von Hippel-Lindau or VHL).[1][2] This proximity induces the E3 ligase to "tag" the ERα protein with ubiquitin chains, marking it for destruction by the cell's natural protein disposal system, the proteasome.[3][4] This leads to the complete degradation of the ERα protein rather than just inhibiting its function.[3]
Q2: What are the key in vitro potency values for this compound?
This compound demonstrates high potency in biochemical and cellular assays. Key reported values are:
Q3: Why is cell permeability a common issue for PROTACs like ER Degrader-4?
PROTACs are large molecules with a high molecular weight and often a large polar surface area, characteristics that typically limit passive diffusion across the lipid bilayer of the cell membrane.[7][8] These properties place them "beyond the Rule of 5," a set of guidelines used to predict the drug-likeness and oral bioavailability of small molecules.[9] Consequently, poor cell permeability is a frequent hurdle that can lead to a discrepancy between high biochemical potency and lower-than-expected activity in cell-based experiments.[8]
Troubleshooting Guide: Improving Cell Permeability
Q4: My cell-based assays show low ERα degradation, despite the high reported potency of this compound. Could this be a permeability problem?
Yes, this is a common issue. If the compound is active in biochemical assays but shows reduced potency in whole-cell assays, poor cell permeability is a likely culprit. It is crucial to experimentally distinguish between poor membrane transit and other potential issues like low intracellular target engagement. A systematic approach is recommended to diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing low cellular activity.
Q5: What specific strategies can I employ to improve the cell permeability of my ERα degrader?
Several rational design strategies can be used to enhance PROTAC permeability. These can be broadly categorized into structural modifications and advanced delivery formulations.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound | PROTAC ER Degrader | DC Chemicals [dcchemicals.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of PROTAC ER Degrader-4
Welcome to the technical support center for PROTAC ER Degrader-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing cytotoxicity during in-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis-Targeting Chimera designed to selectively target the Estrogen Receptor (ER) for degradation. It is a heterobifunctional molecule that simultaneously binds to the ER and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the cell's natural disposal system, the proteasome. This process leads to the elimination of the ER protein, a key driver in ER-positive breast cancers.
Q2: Is cytotoxicity expected with this compound treatment?
A2: Yes, a certain level of cytotoxicity is expected, as the degradation of ER, an essential protein for the proliferation of ER-positive cancer cells, is intended to induce apoptosis (programmed cell death) and cell cycle arrest. Published data on a similar compound, PROTAC ERα Degrader-4 (Compound ZD12), shows it induces apoptosis in MCF-7 cells at concentrations between 1-10 µM after 72 hours of treatment[1]. The goal is to maximize on-target cytotoxicity in cancer cells while minimizing non-specific or excessive cell death that could confound experimental results.
Q3: What are the potential causes of excessive cytotoxicity?
A3: Excessive cytotoxicity can stem from several factors:
-
On-target effects: Highly efficient degradation of ER can lead to a rapid and potent induction of apoptosis, which might be desirable therapeutically but challenging for in vitro modeling.
-
Off-target effects: The molecule could be degrading other essential proteins, leading to non-specific cell death. While PROTACs are designed for specificity, off-target effects are a possibility that needs to be considered.
-
"Hook effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-ER or PROTAC-E3 ligase) dominates over the productive ternary complex (ER-PROTAC-E3 ligase), leading to reduced degradation efficiency and potentially increased off-target toxicity[2].
-
Experimental conditions: High concentrations, long incubation times, or specific cell culture conditions can exacerbate cytotoxicity.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: To determine if the observed cytotoxicity is due to ER degradation, you can perform several control experiments:
-
Use a negative control PROTAC: A structurally similar molecule that does not bind to the ER or the E3 ligase should not induce the same level of cytotoxicity.
-
Rescue experiment: Overexpression of a degradation-resistant ER mutant could rescue the cells from cytotoxicity, confirming the on-target effect.
-
Caspase inhibition: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can help determine if the cytotoxicity is mediated by apoptosis. A reduction in cell death upon caspase inhibition would point towards an on-target apoptotic mechanism[3].
Troubleshooting Guide
Issue 1: High levels of cell death observed at desired degradation concentrations.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response experiment to determine the optimal concentration that balances ER degradation with acceptable cell viability. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow down to the lowest effective concentration. |
| Incubation time too long | Conduct a time-course experiment to identify the optimal incubation period. You may find that significant ER degradation occurs at an earlier time point before widespread apoptosis is initiated. For example, PROTAC ERα Degrader-4 shows significant ERα degradation in MCF-7 cells at 12 hours[1]. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to PROTACs. If possible, test the compound in multiple ER-positive cell lines (e.g., MCF-7, T-47D, ZR-75-1) to identify a more robust model for your experiments. |
| On-target apoptosis | If the cytotoxicity is confirmed to be on-target, consider the experimental endpoint. For mechanistic studies, shorter treatment times may be sufficient to observe the desired effects on downstream signaling before the cells undergo apoptosis. |
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Cell health and density | Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Over-confluent or stressed cells can be more susceptible to cytotoxicity. |
| Serum concentration | Serum components can sometimes interfere with compound activity. Consider reducing the serum concentration or using charcoal-stripped serum to remove hormones that might affect the ER pathway. However, be aware that serum starvation itself can induce stress and apoptosis in some cell lines[4][5]. |
| Compound stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure consistent potency. |
| Assay type | The choice of cytotoxicity assay can influence the results. Consider using multiple orthogonal assays to confirm your findings (e.g., a metabolic assay like MTT or CellTiter-Glo, and a membrane integrity assay like LDH release or a dye-exclusion assay). |
Quantitative Data Summary
The following tables summarize the available quantitative data for PROTAC ERα Degrader-4 (Compound ZD12), which is expected to have a similar profile to this compound.
Table 1: Potency of PROTAC ERα Degrader-4 (Compound ZD12)
| Cell Line | Assay | Parameter | Value | Reference |
| MCF-7 | ERα Degradation | IC50 | 0.3 nM | [6][7] |
| MCF-7 | Cell Growth Inhibition (72h) | IC50 | 0.05 µM | [1] |
Table 2: Apoptotic Effect of PROTAC ERα Degrader-4 (Compound ZD12)
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| MCF-7 | 1 - 10 µM | 72 hours | Induces apoptosis and cell cycle arrest | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
ER-positive breast cancer cells (e.g., MCF-7)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the PROTAC or vehicle control (e.g., DMSO) to the wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
ER-positive breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Measurement using Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
ER-positive breast cancer cells
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Follow steps 1-5 of the CellTiter-Glo® protocol to set up and treat the cells.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: A logical workflow for troubleshooting high cytotoxicity.
Caption: Downstream signaling from ER degradation to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of steroid and serum starvation on a human breast cancer adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of serum starvation on radiosensitivity, proliferation and apoptosis in four human tumor cell lines with different p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
controlling for experimental variability in PROTAC ER Degrader-4 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC ER Degrader-4 in their experiments. The information is designed to help control for experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule designed to selectively target the Estrogen Receptor (ER) for degradation. It functions by simultaneously binding to the ER protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ER, marking it for degradation by the cell's natural disposal system, the proteasome. This targeted degradation approach differs from traditional inhibitors that only block the protein's function.[1][2]
Q2: What are the key assays to assess the activity of this compound?
A2: The primary assays to evaluate the efficacy of this compound include:
-
Western Blotting: To quantify the reduction in ER protein levels following treatment.
-
Immunofluorescence (IF): To visualize the decrease of ER protein within the cellular context.
-
Cell Viability/Proliferation Assays: To determine the cytotoxic or anti-proliferative effects resulting from ER degradation.[3]
Q3: What cell lines are suitable for studying this compound?
A3: ER-positive breast cancer cell lines are commonly used. MCF-7 and T47D are well-established models for these studies as they express endogenous levels of the Estrogen Receptor.[4][5]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed in PROTAC assays where the degradation efficiency decreases at very high concentrations of the PROTAC. This is due to the formation of non-productive binary complexes (PROTAC-ER or PROTAC-E3 ligase) which compete with the formation of the productive ternary complex (ER-PROTAC-E3 ligase). To avoid this, it is crucial to perform a dose-response curve with a wide range of concentrations to identify the optimal concentration for maximal degradation.[6]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Suggested Solution |
| Weak or No ER Band in Control Lane | Insufficient protein loading. | Quantify protein concentration and ensure equal loading (20-30 µg of total protein is a good starting point). |
| Low ER expression in the cell line. | Use a positive control cell line known to have high ER expression. | |
| Inefficient protein extraction. | Use a lysis buffer appropriate for nuclear proteins like ER and include protease inhibitors. | |
| Poor antibody performance. | Use a validated anti-ER antibody at the recommended dilution. Test a new antibody if necessary. | |
| Inconsistent Degradation Results | Variable cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across experiments. |
| Inconsistent treatment duration. | Adhere to a strict timeline for treatment incubation. | |
| Degradation of the PROTAC compound. | Prepare fresh stock solutions of this compound and store aliquots at -80°C to avoid freeze-thaw cycles. | |
| High Background | Insufficient blocking. | Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and use a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary or secondary antibody concentration too high. | Optimize antibody concentrations by performing a titration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Perform a negative control experiment with an isotype control antibody. |
| Protein degradation during sample preparation. | Keep samples on ice and add protease inhibitors to the lysis buffer. |
Immunofluorescence
| Problem | Possible Cause | Suggested Solution |
| Weak or No ER Staining in Control Cells | Low primary antibody concentration. | Increase the concentration of the anti-ER antibody or incubate overnight at 4°C. |
| Inefficient cell permeabilization. | Ensure the permeabilization step (e.g., with Triton X-100) is sufficient for the antibody to access the nuclear ER. | |
| Over-fixation masking the epitope. | Reduce fixation time or try a different fixation method (e.g., methanol fixation). | |
| High Background Staining | Non-specific binding of antibodies. | Increase blocking time and use a blocking solution containing serum from the same species as the secondary antibody. |
| Secondary antibody concentration too high. | Titrate the secondary antibody to the optimal dilution. | |
| Autofluorescence of cells. | Use a mounting medium with an anti-fade reagent. Image a negative control (no primary antibody) to assess autofluorescence. | |
| Inconsistent ER Degradation Across a Well | Uneven cell seeding. | Ensure a single-cell suspension and even distribution of cells when seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for quantification or ensure proper humidification during incubation. |
Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent cell seeding number. | Use a cell counter for accurate seeding and ensure proper mixing of the cell suspension before plating. |
| Edge effects in the microplate. | Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells. | |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| No Significant Change in Cell Viability Despite ER Degradation | Cell line may not be solely dependent on ER signaling for survival. | Consider using a cell line known to be highly dependent on ER for proliferation. |
| Insufficient incubation time. | Extend the treatment duration to allow for the downstream effects of ER degradation on cell viability to manifest. | |
| Assay is not sensitive enough. | Use a more sensitive viability assay (e.g., a luminescence-based ATP assay).[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a clinically advanced ER degrader, ARV-471 (Vepdegestrant), for comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ER Binding IC50 | - | 0.8 nM | [8][9] |
| ER Degradation IC50 | MCF-7 | 0.3 nM | [8][9] |
| ER Degradation at 0.3 µM | MCF-7 | ~100% | [8] |
Table 2: In Vitro Activity of a similar PROTAC ERα Degrader-4 (Compound ZD12)
| Parameter | Cell Line | Value | Reference |
| ERα Degradation | MCF-7 (1 µM, 12h) | Significant degradation | [5] |
| Cell Proliferation IC50 | MCF-7 (Tamoxifen-sensitive, 72h) | 0.05 µM | [5] |
Table 3: Preclinical Data for ARV-471 (Vepdegestrant)
| Parameter | Cell Line/Model | Value | Reference |
| ER Degradation DC50 | MCF-7 | ~1 nM | [10] |
| ER Degradation Dmax | MCF-7 | >95% | [10] |
| Tumor ER Degradation | MCF-7 Xenografts | >90% | [10] |
| Tumor Growth Inhibition | MCF-7 Xenografts | Significant | [10] |
Experimental Protocols
Western Blotting for ER Degradation
This protocol outlines the steps to quantify ER protein levels following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
Complete culture medium
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer with β-mercaptoethanol
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Immunofluorescence for ER Degradation
This protocol describes how to visualize the degradation of ER within cells.
Materials:
-
MCF-7 cells
-
Glass coverslips or imaging-compatible plates
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-ERα
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to adhere. Treat with this compound and DMSO as described for Western blotting.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[12]
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.[12]
-
Washing: Wash three times with PBS.
-
Blocking: Block with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-ERα primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[12]
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.
-
Washing: Wash three times with PBST in the dark.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using consistent settings for all conditions.
Cell Viability Assay (MTT/XTT or ATP-based)
This protocol is for assessing the effect of ER degradation on cell proliferation.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
Cell viability assay reagent (e.g., MTT, XTT, or a luminescent ATP-based reagent like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a DMSO control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the assay protocol (this varies depending on the reagent).
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: General Experimental Workflow for this compound Assays.
Caption: A Logical Approach to Troubleshooting PROTAC Assay Variability.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - NP [thermofisher.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. pubs.acs.org [pubs.acs.org]
PROTAC ER Degrader-4 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC ER Degrader-4 and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of resistance to this compound?
A1: Resistance to this compound can arise through various mechanisms that allow cancer cells to evade its therapeutic effects. These mechanisms can be broadly categorized as:
-
Target-related alterations:
-
Ubiquitin-Proteasome System (UPS) modifications:
-
Activation of bypass signaling pathways:
-
Upregulation of alternative pro-survival signaling pathways that are independent of ER signaling, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][4][5] These pathways can be activated by mutations in genes like PIK3CA, AKT1, or loss of function of tumor suppressors like PTEN and NF1.[1][4]
-
Increased activity of receptor tyrosine kinases (RTKs) like HER2, EGFR, and FGFR can also drive resistance.[4][6][7][8]
-
-
Drug efflux and metabolism:
-
Increased expression of drug efflux pumps that actively remove this compound from the cancer cells.
-
Alterations in cellular metabolism that reduce the efficacy of the degrader.
-
Q2: We are observing incomplete degradation of ER in our cell line model upon treatment with this compound. What could be the issue?
A2: Incomplete ER degradation is a common experimental issue that can indicate emerging resistance or suboptimal experimental conditions. Potential causes include:
-
Suboptimal PROTAC concentration or treatment duration: Ensure that the concentration and incubation time of this compound are optimized for your specific cell line.
-
Cell line-specific factors: Different cancer cell lines may have varying levels of ER expression and components of the UPS, affecting the efficiency of the PROTAC.
-
Emergence of a resistant subpopulation: A subset of cells may have acquired mutations in ESR1 or the E3 ligase machinery.
-
Technical issues with the degradation assay: Verify the validity of your Western blot or other protein detection methods.
Q3: Our cancer cells initially responded to this compound, but have now developed resistance. How can we investigate the underlying mechanism?
A3: To investigate acquired resistance, a multi-pronged approach is recommended:
-
Sequence the ESR1 gene: To identify potential mutations in the ligand-binding domain that may interfere with PROTAC binding.
-
Analyze the expression of key proteins: Use Western blotting or proteomics to assess the levels of ER, components of the recruited E3 ligase (e.g., CRBN), and key proteins in bypass signaling pathways (e.g., p-AKT, p-ERK).
-
Perform genomic and transcriptomic analysis: Whole-exome sequencing or RNA sequencing can provide a comprehensive view of the genetic and transcriptional changes in the resistant cells, potentially revealing mutations in pathway components or upregulation of resistance-driving genes.[1]
-
Functional assays: Utilize cell viability assays to test the sensitivity of resistant cells to inhibitors of bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) in combination with this compound.
Troubleshooting Guides
Guide 1: Investigating Target-Related Resistance
This guide outlines steps to determine if resistance is due to alterations in the Estrogen Receptor.
| Problem | Possible Cause | Suggested Action |
| Reduced or absent ER protein expression in resistant cells. | Downregulation of ER expression. | 1. Confirm with Western blot and qRT-PCR. 2. Analyze promoter methylation of the ESR1 gene. |
| Normal ER protein expression but lack of degradation. | ESR1 mutation preventing PROTAC binding. | 1. Perform Sanger or next-generation sequencing of the ESR1 gene, focusing on the ligand-binding domain. 2. Test the efficacy of other ER-targeting agents with different binding modes. |
| Increased ER gene transcription but low protein levels. | Altered protein stability or degradation independent of the PROTAC. | 1. Evaluate the half-life of the ER protein in resistant cells using a protein synthesis inhibitor like cycloheximide. |
Guide 2: Assessing Alterations in the Ubiquitin-Proteasome System
This guide helps troubleshoot resistance mechanisms involving the cellular machinery required for PROTAC-mediated degradation.
| Problem | Possible Cause | Suggested Action |
| ER is expressed but not ubiquitinated upon PROTAC treatment. | Impaired E3 ligase function. | 1. Sequence the gene encoding the E3 ligase component recruited by this compound (e.g., CRBN). 2. Measure the expression level of the E3 ligase component by Western blot and qRT-PCR. |
| ER is ubiquitinated but not degraded. | Proteasome inhibition or dysfunction. | 1. Treat cells with a proteasome inhibitor (e.g., MG132) as a positive control for ubiquitination accumulation. 2. Assess overall proteasome activity using a fluorogenic substrate. |
Guide 3: Evaluating Bypass Signaling Pathway Activation
This guide focuses on identifying the activation of alternative survival pathways that circumvent the need for ER signaling.
| Problem | Possible Cause | Suggested Action |
| Resistant cells show increased proliferation despite ER degradation. | Activation of parallel growth factor signaling pathways. | 1. Perform a phospho-kinase array to screen for activated pathways. 2. Use Western blot to probe for phosphorylated (activated) forms of key signaling molecules like AKT, ERK, S6K. 3. Sequence common oncogenes in these pathways (PIK3CA, KRAS, BRAF). |
| Known bypass pathway is activated. | Acquired mutations or amplifications. | 1. Test the sensitivity of resistant cells to specific inhibitors of the activated pathway (e.g., PI3K inhibitor, MEK inhibitor) alone or in combination with this compound. |
Quantitative Data Summary
The following table summarizes the frequency of key resistance mechanisms observed in endocrine-resistant ER+ breast cancer, which are relevant to understanding resistance to this compound.
| Resistance Mechanism | Frequency in Endocrine-Resistant Metastatic Breast Cancer | Key Genes Involved |
| ESR1 Mutations | 20-40% | ESR1 (e.g., Y537S, D538G) |
| PI3K/AKT/mTOR Pathway Alterations | ~40% | PIK3CA, AKT1, PTEN |
| HER2 (ERBB2) Mutations/Amplification | 1-5% (mutations), higher for amplification in resistant tumors | ERBB2 |
| FGFR Amplification | 5-10% | FGFR1, FGFR2 |
| MAPK Pathway Alterations | Variable | KRAS, BRAF, NF1 |
Key Experimental Protocols
Protocol 1: Western Blot for ER Degradation
-
Cell Lysis:
-
Plate cells and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against ERα and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density.
-
Drug Treatment: Treat cells with a serial dilution of this compound, a relevant pathway inhibitor, or a combination of both.
-
Incubation: Incubate for 72-96 hours.
-
Assay: Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence to determine cell viability.
-
Data Analysis: Calculate IC50 values to assess drug sensitivity.
Protocol 3: Sanger Sequencing of ESR1
-
DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Amplify the ligand-binding domain of the ESR1 gene using specific primers.
-
PCR Product Purification: Purify the amplified PCR product.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template.
-
Sequence Analysis: Align the sequencing results with the reference ESR1 sequence to identify mutations.
Visualizations
Caption: Mechanism of action of this compound leading to ER degradation.
Caption: Key mechanisms of resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. Acquired HER2 mutations in ER metastatic breast cancer confer resistance to estrogen receptor-directed therapies. | Broad Institute [broadinstitute.org]
- 8. onclive.com [onclive.com]
linker optimization for improved PROTAC ER Degrader-4 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PROTAC ER Degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ERα).[1][2] It functions by simultaneously binding to the ERα protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to ERα, marking it for degradation by the cell's proteasome.[1][3] This event-driven mechanism allows for the catalytic degradation of the target protein.[1]
Q2: What are the key components of the this compound molecule?
A2: this compound consists of three main components: a ligand that specifically binds to the Estrogen Receptor (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two ligands.[1][2][4] The linker's composition and length are critical for the degrader's overall efficacy.[2][4]
Q3: Which E3 ligase is recruited by ER Degrader-4?
A3: While the specific E3 ligase ligand for ER Degrader-4 is proprietary, most PROTACs in development utilize ligands for well-characterized E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1] The choice of E3 ligase can influence the degradation profile and should be considered when troubleshooting cell line-specific variability.[4]
Q4: What is the "hook effect" and how does it relate to ER Degrader-4?
A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[5] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein (ERα) or the E3 ligase, preventing the formation of the productive ternary complex (ERα-PROTAC-E3 ligase) required for degradation.[5] It is crucial to perform a dose-response experiment to identify the optimal concentration range for ER Degrader-4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low ERα degradation | Suboptimal ER Degrader-4 Concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect".[5] | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for ERα degradation. |
| Poor Cell Permeability: The physicochemical properties of the linker can affect the PROTAC's ability to cross the cell membrane.[4][6][7] | Consider using a cell permeability assay (e.g., Caco-2) to assess the uptake of ER Degrader-4.[8] If permeability is low, consult with our technical team about alternative formulations or linker modifications. | |
| Low E3 Ligase Expression in the Cell Line: The targeted E3 ligase may not be sufficiently expressed in your chosen cell line.[9] | Verify the expression levels of common E3 ligases (e.g., CRBN, VHL) in your cell line via Western Blot or qPCR. If expression is low, consider using a different cell line. | |
| Metabolic Instability of the Linker: The linker may be susceptible to cleavage by cellular enzymes, leading to inactive metabolites that can compete with the intact PROTAC.[10] | Perform LC-MS/MS analysis of cell lysates to assess the metabolic stability of ER Degrader-4. If instability is confirmed, a more stable linker chemistry may be required. | |
| Inconsistent results between experiments | Variability in Cell Passage Number: Cell lines can change phenotypically over time, affecting protein expression levels, including the target and E3 ligase. | Maintain a consistent cell passage number for all experiments. We recommend using cells within 10 passages of thawing from a validated stock. |
| Inconsistent Treatment Time: The kinetics of PROTAC-mediated degradation can vary. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal ERα degradation. | |
| High off-target effects or cellular toxicity | On-target toxicity in normal tissues: The target protein may be essential in non-cancerous cells.[5] | Evaluate the expression of ERα in relevant normal cell lines to assess the potential for on-target toxicity. |
| Off-target protein degradation: The PROTAC may be inducing the degradation of proteins other than ERα.[5] | A proteomics-based approach (e.g., mass spectrometry) can be used to identify potential off-target proteins being degraded. | |
| Linker-mediated toxicity: The linker itself or its metabolites could be cytotoxic. | Test the cytotoxicity of a linker-E3 ligase ligand conjugate without the ERα warhead to assess linker-specific toxicity. |
Experimental Protocols
Western Blot for ERα Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of ER Degrader-4 (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin, GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
Ternary Complex Formation Assay (Fluorescence Polarization)
-
Reagents: Prepare purified ERα protein, the specific E3 ligase, and a fluorescently labeled version of ER Degrader-4.
-
Binding Assay: In a microplate, add a fixed concentration of the fluorescently labeled ER Degrader-4 and the E3 ligase.
-
Titration: Titrate increasing concentrations of the ERα protein into the wells.
-
Measurement: Measure the fluorescence polarization at each concentration point. An increase in polarization indicates the formation of the ternary complex.
-
Data Analysis: Plot the change in fluorescence polarization against the ERα concentration to determine the binding affinity and cooperativity of ternary complex formation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low ERα degradation.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. precisepeg.com [precisepeg.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Estrogen Receptor Degradation: PROTAC ER Degrader-4 vs. Fulvestrant
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent estrogen receptor (ER) degraders: the novel PROTAC ER Degrader-4 and the established selective estrogen receptor degrader (SERD), fulvestrant. This analysis is supported by experimental data to objectively evaluate their performance in ER degradation and subsequent effects on cancer cell viability.
The estrogen receptor is a key driver in the majority of breast cancers. Targeting this receptor for degradation has emerged as a critical therapeutic strategy. Fulvestrant, a SERD, has been a cornerstone of treatment, but novel modalities like Proteolysis Targeting Chimeras (PROTACs) are showing promise with potentially enhanced efficacy. This guide delves into a direct comparison of their mechanisms, ER degradation efficiency, and impact on cell proliferation.
Mechanisms of Action: A Tale of Two Degraders
Fulvestrant and this compound employ distinct strategies to achieve the same goal: elimination of the estrogen receptor.
Fulvestrant , a structural analog of estradiol, functions as a selective ER antagonist. Upon binding to the ER, it induces a conformational change that inhibits receptor dimerization and nuclear localization. This altered conformation also marks the receptor for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
This compound , on the other hand, is a heterobifunctional molecule. One end binds to the estrogen receptor, while the other simultaneously recruits an E3 ubiquitin ligase. This proximity forces the ubiquitination of the ER, effectively tagging it for destruction by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER molecules.
Quantitative Comparison of ER Degradation and Cell Viability
While direct comparative data for "this compound" is limited, data from a closely related and well-studied PROTAC ER degrader, ARV-471 (Vepdegestrant), provides a strong proxy for the potential advantages of this class of molecules. The following tables summarize the available quantitative data.
Table 1: In Vitro ER Degradation in MCF-7 Cells
| Compound | IC50 for ER Degradation | Maximum ER Degradation (%) | Concentration for Max Degradation |
| This compound | 0.3 nM[1] | ~100%[1] | 0.3 µM[1] |
| Fulvestrant | Not Widely Reported | ~40-50% in clinical settings[2] | Not Applicable |
| ARV-471 (Vepdegestrant) | 0.9 nM | >95% | Not Specified |
Table 2: In Vivo ER Degradation and Tumor Growth Inhibition
| Compound | ER Degradation in Vivo (%) | Tumor Growth Inhibition (TGI) in MCF-7 Xenografts (%) |
| ARV-471 (Vepdegestrant) | ≥90%[3] | 87-123%[3] |
| Fulvestrant | 63-65%[3] | 31-80%[3] |
Table 3: In Vitro Cell Viability in MCF-7 Cells
| Compound | IC50 for ER Binding |
| This compound | 0.8 nM[1] |
| Fulvestrant | Not Widely Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the comparative data.
Western Blot for ERα Degradation
This protocol outlines the procedure for assessing the levels of ERα protein in MCF-7 cells following treatment with ER degraders.
1. Cell Culture and Treatment:
-
MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of this compound or fulvestrant for a specified time course (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are collected and centrifuged to pellet cellular debris.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
4. Data Analysis:
-
The intensity of the ERα and loading control bands is quantified using densitometry software.
-
The ERα protein levels are normalized to the loading control to determine the relative amount of ERα in each sample. The percentage of ER degradation is calculated relative to the vehicle-treated control.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation, after treatment with the ER degraders.
1. Cell Seeding and Treatment:
-
MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound or fulvestrant and incubated for a period of 72 hours.
2. MTT Incubation:
-
After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into insoluble purple formazan crystals.
3. Solubilization and Absorbance Measurement:
-
Following incubation, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing only media and MTT.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Activity of PROTAC ER Degrader-4 with an Inactive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of PROTAC ER Degrader-4, a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera designed to degrade the estrogen receptor (ERα), against its inactive control. The inclusion of a well-designed inactive control is crucial for unequivocally demonstrating that the observed biological effects are a direct result of the PROTAC-mediated degradation of the target protein.
Principle of this compound and its Inactive Control
This compound is a heterobifunctional molecule that consists of a ligand that binds to the estrogen receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[2][3]
An ideal inactive control for a VHL-based PROTAC like this compound is a diastereomer. This control molecule is structurally identical to the active PROTAC, except for a single stereochemical inversion at a critical residue in the VHL-binding ligand, typically the hydroxyproline motif. This subtle change abrogates its ability to bind to VHL, thus preventing the formation of the ternary complex (ERα-PROTAC-VHL) and subsequent protein degradation.[] This makes it a highly specific negative control, as it is expected to retain similar physical properties and the ability to bind to ERα.
Data Presentation: Comparative Activity
The following tables summarize the expected quantitative data from key experiments comparing this compound with its inactive diastereomeric control.
Table 1: In Vitro ERα Degradation in MCF-7 Cells
| Compound | Concentration (nM) | ERα Protein Level (% of Vehicle Control) |
| This compound | 0.1 | 85% |
| 1 | 40% | |
| 10 | <10% | |
| 100 | <5% | |
| Inactive Control | 100 | ~100% |
| Vehicle (DMSO) | - | 100% |
Data are representative and based on typical outcomes for potent PROTACs.
Table 2: Anti-proliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) |
| This compound | 0.3[1] |
| Inactive Control | >10,000 |
IC50 value for this compound is as reported for MCF-7 cells.[1] The inactive control is expected to have a significantly higher IC50 value due to its inability to degrade ERα.
Experimental Protocols
Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, the inactive control, or vehicle (DMSO) for 24 hours. To confirm proteasome-dependent degradation, a condition with co-treatment of this compound and a proteasome inhibitor (e.g., 10 µM MG132) should be included.[5][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against ERα, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or the inactive control.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 values using non-linear regression analysis.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protacerdegraders.com [protacerdegraders.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rescue Experiments for PROTAC ER Degrader-4 Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to rescue the cellular phenotypes induced by PROTAC ER Degrader-4, a hypothetical PROTAC designed to target the Estrogen Receptor (ERα) for degradation. The principles and protocols described herein are broadly applicable to other ERα degraders, including Selective Estrogen Receptor Degraders (SERDs) like fulvestrant.
Introduction
PROTACs are a novel class of therapeutics that induce the degradation of target proteins via the ubiquitin-proteasome system.[1][2][3][4] this compound is conceptualized to bind to ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα.[5][6] This degradation inhibits ERα-dependent signaling, a key driver in the proliferation of ER-positive breast cancer cells.[1] The primary phenotype induced by ERα degraders is the inhibition of cell growth and proliferation in these cancer cells.[7]
Rescue experiments are crucial for confirming that the observed phenotype is a direct result of the degradation of the target protein. In the context of this compound, a rescue experiment would aim to reverse the anti-proliferative effects by restoring ERα signaling. This guide compares the efficacy of a common rescue strategy—co-treatment with the ERα ligand 17β-estradiol (E2)—and provides the necessary experimental protocols and data interpretation frameworks.
Mechanism of Action and Rescue Strategy
This compound functions by forming a ternary complex between ERα and an E3 ligase, leading to the ubiquitination and proteasomal degradation of the receptor. This catalytic process can be repeated, allowing a single PROTAC molecule to induce the degradation of multiple ERα molecules.[2][6] The resulting depletion of ERα protein leads to the inhibition of downstream signaling pathways that promote cell proliferation.
The primary rescue strategy involves competitive inhibition of the PROTAC's binding to ERα. By introducing an excess of the natural ERα ligand, 17β-estradiol (E2), the binding of this compound to ERα can be outcompeted. This prevents the formation of the ternary complex, thus sparing ERα from degradation and "rescuing" the cell from the anti-proliferative phenotype.
Figure 1. Mechanism of this compound and Estradiol Rescue.
Comparative Performance Data
The following table summarizes representative data comparing the effects of this compound and the SERD fulvestrant on ERα degradation and cell viability in an ER-positive breast cancer cell line (e.g., MCF-7). The rescue effect of 17β-estradiol (E2) is also quantified.
| Treatment Group | Concentration | ERα Protein Level (% of Control) | Cell Viability (% of Control) |
| Vehicle Control | - | 100% | 100% |
| This compound | 10 nM | 15% | 45% |
| This compound + E2 | 10 nM + 1 µM | 85% | 92% |
| Fulvestrant | 100 nM | 30% | 55% |
| Fulvestrant + E2 | 100 nM + 1 µM | 75% | 88% |
| E2 Only | 1 µM | 110% | 120% |
Data Interpretation:
-
Efficacy: this compound demonstrates more potent degradation of ERα and greater inhibition of cell viability at a lower concentration compared to fulvestrant.[7][8][9]
-
Rescue: Co-treatment with a high concentration of E2 effectively reverses the effects of both degraders on ERα levels and cell viability, confirming that their primary mechanism of action is through ERα degradation.
-
E2 Effect: Treatment with E2 alone increases ERα levels and stimulates cell proliferation, as expected in an ER-positive cell line.
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Experimental Medium: For drug treatment experiments, switch to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS to reduce background estrogenic activity.
-
Seeding: Plate cells at a density of 1 x 10⁵ cells/well in a 12-well plate for Western blotting or 5,000 cells/well in a 96-well plate for viability assays.[10][11] Allow cells to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound, fulvestrant, and 17β-estradiol (E2) in DMSO.
-
For rescue experiments, pre-treat cells with 1 µM E2 for 1 hour before adding the degrader.
-
Add the final concentrations of the compounds to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate for the desired time period (e.g., 24 hours for Western blotting, 72 hours for viability assays).
-
Western Blotting for ERα Degradation
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 15-20 µg of protein per lane onto a 10% SDS-PAGE gel and run at 120V for 80-90 minutes.[10][11]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH, 1:5000 dilution) to normalize for protein loading.
-
Wash with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ).
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Procedure: Follow the treatment protocol in a 96-well opaque-walled plate.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes.[12][13][14]
-
Assay:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Measurement: Record luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of metabolically active (viable) cells.[12]
Experimental Workflow
The following diagram illustrates the workflow for a typical rescue experiment.
References
- 1. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
assessing the selectivity of PROTAC ER Degrader-4 across protein families
For researchers and professionals in drug development, understanding the selectivity of a targeted protein degrader is paramount. This guide provides a comparative assessment of PROTAC ER Degrader-4, a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera designed to degrade the estrogen receptor (ER), against other ER-targeting alternatives. While comprehensive head-to-head selectivity data across diverse protein families for this compound is not extensively available in the public domain, this guide summarizes its known on-target potency and contextualizes its performance by comparing it with other established and investigational ER degraders. Furthermore, detailed experimental protocols for assessing degrader selectivity are provided to empower researchers in their own investigations.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] this compound binds simultaneously to the estrogen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the E3 ligase to tag the ER protein with ubiquitin, marking it for degradation by the proteasome.[1] This event-driven pharmacology allows a single PROTAC molecule to trigger the degradation of multiple target proteins, leading to a potent and sustained reduction of the target protein.[1]
Comparative Analysis of On-Target Potency
The primary measure of a degrader's effectiveness is its ability to reduce the levels of its intended target. The table below summarizes the reported on-target potency of this compound and selected alternative ER degraders.
| Compound | Type | Target Binding (IC50) | Cellular Degradation (DC50/IC50) | Cell Line |
| This compound | PROTAC | 0.8 nM (ER)[2][3] | 0.3 nM (ER degradation)[2][3] | MCF-7 |
| ARV-471 (Vepdegestrant) | PROTAC | Not specified | ~1 nM (ER degradation)[4] | Multiple ER+ cell lines |
| Fulvestrant | SERD | 0.94 nM (ER)[5] | Potent ER downregulation[6] | MCF-7 |
| GDC-0810 (Brilanestrant) | SERD | Not specified | Induces ER degradation[7][8] | MCF-7 |
| AZD9496 | SERD | 0.82 nM (ERα binding)[9] | 0.14 nM (ERα downregulation)[9] | Not specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. DC50 is the concentration required to degrade 50% of the target protein. SERD stands for Selective Estrogen Receptor Degrader.
While direct, comprehensive selectivity profiling across protein families for this compound is not publicly available, the high potency for ER degradation suggests a strong on-target activity. The selectivity of PROTACs can be influenced by the choice of E3 ligase and the linker design, which can be optimized to minimize off-target effects.[10]
Experimental Protocols for Assessing Selectivity
To provide researchers with the tools to evaluate the selectivity of ER degraders, this section details key experimental protocols.
Global Proteomics using Mass Spectrometry
This method provides an unbiased, global view of changes in the proteome upon treatment with a degrader, enabling the identification of off-target effects.
Objective: To quantify the abundance of thousands of proteins in cells treated with the degrader compared to a control.
Protocol:
-
Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Treat cells with the desired concentrations of the PROTAC ER degrader or comparator compounds for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing):
-
Label the peptide samples from different conditions with distinct TMT reagents.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will identify and quantify the relative abundance of peptides from each sample.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify their relative abundance between treated and control samples.
-
Proteins with significantly altered abundance in the degrader-treated samples (other than the intended target) are potential off-targets.
-
Western Blotting for Target Validation and Orthogonal Confirmation
Western blotting is a targeted approach to validate the degradation of the primary target and to investigate potential off-target proteins identified by proteomics.
Objective: To measure the abundance of specific proteins in cell lysates.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from treated and control cells as described in the proteomics protocol.
-
Determine protein concentration to ensure equal loading.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERα antibody or an antibody against a potential off-target protein).
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Add an HRP substrate (e.g., ECL) to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity relative to a loading control (e.g., GAPDH, β-actin) to determine the relative protein abundance.
-
Conclusion
This compound demonstrates high potency in degrading its intended target, the estrogen receptor. While comprehensive, publicly available data on its selectivity across the entire proteome is limited, the principles of PROTAC design allow for the potential of high specificity. For a thorough assessment of its selectivity profile and to objectively compare it with other ER degraders, researchers can employ the detailed proteomics and western blotting protocols provided in this guide. Such experimental data is crucial for the continued development of safe and effective targeted protein degradation therapies.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Fulvestrant: pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
A Comparative Guide to the Cross-Reactivity of PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of PROTAC ER Degrader-4, a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor (ER). Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes data from a well-characterized ER PROTAC, ARV-471 (Vepdegestrant), which recruits the cereblon (CRBN) E3 ligase, and the selective estrogen receptor degrader (SERD), Fulvestrant, to provide a representative comparison.
Mechanism of Action: PROTAC ER Degraders
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] They consist of two ligands connected by a linker: one binds to the target protein (in this case, the estrogen receptor), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] this compound specifically utilizes the VHL E3 ligase for this process.
Cross-Reactivity and Selectivity Profile
The selectivity of a PROTAC is crucial for minimizing off-target effects and ensuring a favorable safety profile. Global proteomics analysis by mass spectrometry is a key method for assessing the selectivity of protein degraders.[2] This technique allows for the quantification of thousands of proteins in a cell, providing a comprehensive view of the proteins that are degraded upon treatment with a PROTAC.
The following table summarizes the on-target and off-target effects of the CRBN-based ER PROTAC ARV-471 and the SERD Fulvestrant, based on available proteomics data. While this compound is VHL-based, this comparison provides a valuable framework for understanding the expected selectivity profile of an ER-targeting PROTAC.
| Protein | Gene | Function | ARV-471 (100 nM, 7h in MCF7 cells)[3] | Fulvestrant (100 nM, 48h in MCF7 cells) |
| On-Target | ||||
| Estrogen Receptor Alpha | ESR1 | Nuclear hormone receptor, key driver of ER+ breast cancer | Most significantly decreased protein | Significant Decrease |
| Known On-Target Mediated Off-Target | ||||
| Progesterone Receptor | PGR | ER-responsive gene, often downregulated upon ER degradation | Decreased | Decreased |
| Potential Off-Targets (Hypothetical examples for illustrative purposes) | ||||
| Protein Kinase X | - | - | No significant change | - |
| Transcription Factor Y | - | - | No significant change | - |
| Structural Protein Z | - | - | No significant change | - |
| Table 1: Comparative Selectivity Profile of an ER PROTAC (ARV-471) and a SERD (Fulvestrant). Data for ARV-471 is derived from a quantitative proteomics study.[3] Fulvestrant is known to downregulate ER and its responsive genes. The "Potential Off-Targets" are included to illustrate the concept of a clean selectivity profile. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PROTAC cross-reactivity. Below are representative protocols for quantitative proteomics and targeted western blotting.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This method provides a broad, unbiased view of the proteome to identify on- and off-target degradation events.
1. Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF7) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and lyse in a buffer containing urea and protease/phosphatase inhibitors to ensure protein denaturation and prevent degradation.
-
Quantify protein concentration using a BCA assay.
3. Protein Digestion:
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
4. Tandem Mass Tag (TMT) Labeling:
-
Label the digested peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol. This allows for multiplexing of samples.
5. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples in equal amounts.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
6. LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
7. Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins, and determine the relative abundance of proteins in the PROTAC-treated samples compared to the vehicle control.
-
Proteins showing a significant decrease in abundance are considered potential targets of the degrader.
Targeted Western Blotting
This method is used to validate the degradation of specific proteins of interest identified from proteomics or based on known biology.
1. Sample Preparation:
-
Treat cells and lyse as described in the proteomics protocol.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Blocking:
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
6. Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
7. Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the intensity of the target protein band to the loading control to determine the relative protein abundance.
Conclusion
The assessment of cross-reactivity is a critical step in the development of PROTAC degraders. While specific data for this compound is not widely available, the analysis of similar molecules like ARV-471 demonstrates the potential for high selectivity of ER-targeting PROTACs. The use of comprehensive techniques like quantitative proteomics, followed by validation with targeted western blotting, provides a robust framework for characterizing the selectivity profile of novel degraders and ensuring their therapeutic potential.
References
- 1. Item - Supplementary Data 2 from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein degradation analysis by western blot [bio-protocol.org]
Vepdegestrant (ARV-471): A Preclinical Comparative Guide for ER+/HER2- Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of vepdegestrant (ARV-471), a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, against standard-of-care endocrine therapies, fulvestrant and tamoxifen, for the treatment of ER+/HER2- breast cancer. The data presented is compiled from key preclinical studies to inform research and development decisions.
Executive Summary
Vepdegestrant (ARV-471) is an orally bioavailable PROTAC designed to target and induce the degradation of the estrogen receptor, a key driver in the majority of breast cancers.[1] Preclinical evidence demonstrates that vepdegestrant leads to more profound and sustained ER degradation compared to the selective ER degrader (SERD) fulvestrant.[2][3] This superior ER degradation translates to enhanced tumor growth inhibition in various preclinical models, including those with ER mutations that confer resistance to standard therapies.[2][3] While direct head-to-head preclinical comparisons with the selective ER modulator (SERM) tamoxifen are limited, vepdegestrant has shown efficacy in tamoxifen-resistant models. This guide synthesizes the available preclinical data to offer a comparative overview of these agents.
Mechanism of Action
Vepdegestrant operates through a distinct mechanism of action compared to traditional ER antagonists. As a PROTAC, it acts as a molecular bridge, simultaneously binding to the estrogen receptor and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ER, tagging it for degradation by the cell's natural protein disposal system, the proteasome.[1] This leads to the near-complete elimination of the ER protein within the cancer cell.
In contrast, fulvestrant, a SERD, binds to the ER and induces a conformational change that leads to its degradation, though preclinical and clinical data show this degradation is often incomplete. Tamoxifen, a SERM, competitively inhibits estrogen binding to the ER, acting as an antagonist in breast tissue.
Figure 1. Comparative Mechanisms of Action.
In Vitro Performance
ER Degradation and Cell Proliferation
Preclinical studies in ER+ breast cancer cell lines demonstrate vepdegestrant's potent ER degradation activity and subsequent inhibition of cell proliferation.
| Cell Line | Vepdegestrant (ARV-471) DC50 (ER Degradation) | Vepdegestrant (ARV-471) IC50 (Proliferation) | Fulvestrant IC50 (Proliferation) | Tamoxifen IC50 (Proliferation) |
| MCF7 | ~0.9 nM[4] | ~1.1 nM[5] | >10 nM | ~10-15 nM[6][7] |
| T47D | ~2 nM[1] | ~1.0 nM[5] | >10 nM | ~15-20 nM[6] |
| BT-474 | Data not specified | ~1.5 nM[5] | Data not specified | >20 nM[6] |
| T47D (Y537S mutant) | Potent degradation demonstrated[5] | ~1.2 nM[5] | Data not specified | Data not specified |
| T47D (D538G mutant) | Potent degradation demonstrated[5] | ~1.4 nM[5] | Data not specified | Data not specified |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Note: IC50 values for tamoxifen are for its active metabolite, 4-hydroxytamoxifen, and can vary based on experimental conditions.
In Vivo Efficacy
Xenograft Models
Vepdegestrant has demonstrated superior tumor growth inhibition (TGI) compared to fulvestrant in preclinical xenograft models of ER+ breast cancer.
| Model | Treatment | Dosage | ER Degradation in Tumors | Tumor Growth Inhibition (TGI) |
| MCF7 Xenograft | Vepdegestrant (ARV-471) | 30 mg/kg, oral, daily | >90%[4] | 87% - 123%[2][3] |
| Fulvestrant | 200 mg/kg, subcutaneous | 40% - 60%[2] | 31% - 80%[2][3] | |
| Tamoxifen | Not directly compared | Not applicable | Variable, often leads to tumor stasis or partial regression[8][9] | |
| ST941/HI (Y537S mutant) PDX | Vepdegestrant (ARV-471) | 10 mg/kg, oral, daily | Significant reduction in mutant ER | Tumor regression (102% TGI in a palbociclib-resistant model)[2][3] |
| Fulvestrant | Not directly compared | Not directly compared | Not directly compared |
PDX: Patient-Derived Xenograft.
Combination Therapies
The combination of endocrine therapy with CDK4/6 inhibitors is a standard of care for advanced ER+/HER2- breast cancer. Preclinical data suggests that vepdegestrant's potent ER degradation may provide a superior backbone for combination therapies.
In MCF7 xenograft models, the combination of vepdegestrant with a CDK4/6 inhibitor resulted in more pronounced tumor growth inhibition (approximately 131% TGI) compared to the combination of fulvestrant and a CDK4/6 inhibitor.[4] Synergistic interactions have also been observed in vitro between vepdegestrant and CDK4/6 inhibitors (abemaciclib, ribociclib), an mTOR inhibitor (everolimus), and PI3K inhibitors (alpelisib, inavolisib).
Experimental Protocols
In-Cell Western for ER Degradation
-
Cell Seeding: ER+ breast cancer cells (e.g., MCF7, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of vepdegestrant, fulvestrant, or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked using a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα. A normalization antibody (e.g., anti-tubulin) is also added.
-
Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to fluorescent dyes (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Quantification: The plate is scanned using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the ERα signal is normalized to the tubulin signal. DC50 values are calculated from the resulting dose-response curves.
Orthotopic MCF7 Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.
-
Hormone Supplementation: To support the growth of the estrogen-dependent MCF7 cells, a 17β-estradiol pellet is implanted subcutaneously 2-3 days prior to cell implantation.
-
Cell Implantation: MCF7 cells are suspended in a suitable matrix (e.g., Matrigel) and injected into the mammary fat pad of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.
-
Dosing:
-
Vepdegestrant (ARV-471) is administered orally, once daily.
-
Fulvestrant is administered subcutaneously, typically on a weekly or bi-weekly schedule.
-
Vehicle control is administered according to the route of the test articles.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses such as Western blotting to determine ER protein levels.
Figure 2. Key Experimental Workflows.
Conclusion
The preclinical data strongly suggest that vepdegestrant (ARV-471) is a highly potent and efficacious degrader of the estrogen receptor, outperforming the standard-of-care SERD, fulvestrant, in terms of both ER degradation and tumor growth inhibition in various preclinical models. Its oral bioavailability and distinct mechanism of action position it as a promising agent for the treatment of ER+/HER2- breast cancer, both as a monotherapy and as a backbone for combination therapies. Further clinical investigation is warranted to confirm these preclinical findings in patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER4 Affects Sensitivity to Tamoxifen and Abemaciclib in Luminal Breast Cancer Cells and Restricts Tumor Growth in MCF-7-Based Humanized Tumor Mice | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of methylselenocysteine with tamoxifen inhibits MCF-7 breast cancer xenografts in nude mice through elevated apoptosis and reduced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect on growth and cell cycle kinetics of estradiol and tamoxifen on MCF-7 human breast cancer cells grown in vitro and in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PROTAC ER Degrader-4: A Guide to Safety and Compliance
For researchers and scientists in the field of drug development, the proper handling and disposal of novel chemical compounds like PROTAC ER Degrader-4 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the appropriate disposal of this potent estrogen receptor degrader.
Immediate Safety and Disposal Procedures
When handling this compound, it is crucial to adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. In the event of a spill, ensure the area is well-ventilated and use absorbent materials to contain the substance.
The primary guideline for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations[1]. Due to the specific nature of chemical waste regulations, which can vary significantly by location, a universal disposal protocol cannot be provided. However, the following step-by-step process will guide researchers in establishing the correct disposal procedure for their institution.
Procedural Steps for Proper Disposal:
-
Waste Identification and Classification:
-
Characterize the waste material. Is it the pure compound, a solution in a solvent, or contaminated labware (e.g., pipette tips, vials)?
-
Consult the Safety Data Sheet (SDS) for this compound, which may provide specific hazard classifications. While a specific SDS with disposal information was not found in the search results, your supplier is obligated to provide one.
-
-
Consult with Institutional Environmental Health and Safety (EHS):
-
Your institution's EHS department is the definitive resource for chemical waste disposal procedures.
-
Provide them with the name of the compound (this compound), its CAS number (2361114-15-8)[2][3][4], and any available safety data.
-
The EHS office will provide specific instructions on how to collect, label, and store the waste prior to pickup.
-
-
Proper Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Use a designated and compatible waste container provided by or approved by your EHS office.
-
-
Labeling and Storage:
-
Clearly label the waste container with the full chemical name, concentration (if in solution), and any associated hazards.
-
Store the waste container in a designated, secure area, away from incompatible materials, as advised by your EHS department.
-
-
Scheduled Waste Pickup:
-
Follow your institution's procedures for requesting a chemical waste pickup.
-
Understanding the Mechanism of Action
This compound is a bifunctional molecule designed to harness the cell's own protein disposal system to eliminate the estrogen receptor (ER), a key driver in some cancers[5][6][7][8][9]. This process, known as targeted protein degradation, offers a novel therapeutic strategy[5]. The general mechanism is illustrated below.
Caption: General workflow of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line | Notes | Source |
| ER Binding IC₅₀ | 0.8 nM | - | Potency of binding to the estrogen receptor. | [2][4][10] |
| ER Degradation IC₅₀ | 0.3 nM | MCF-7 | Potency of inducing ER degradation in cells. | [2][4][10] |
| ER Degradation | ~100% at 0.3 µM | MCF-7 | Efficacy of ER degradation at a specific concentration. | [4] |
Note: The provided data is for research purposes only and is based on in vitro studies. The safety and efficacy of this compound have not been established in humans[11].
By adhering to these procedural guidelines and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | PROTAC ER Degrader | DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are ERs degraders and how do they work? [synapse.patsnap.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. PROTACs and Molecular Glues [astrazeneca.com]
- 8. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 9. portlandpress.com [portlandpress.com]
- 10. glpbio.com [glpbio.com]
- 11. protacerdegraders.com [protacerdegraders.com]
Personal protective equipment for handling PROTAC ER Degrader-4
Essential Safety and Handling Guide for PROTAC ER Degrader-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance for safe operation and disposal, aiming to be a trusted resource for laboratory safety and chemical handling.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 2361114-15-8[1][2] |
| Molecular Formula | C₅₃H₆₇F₃N₆O₈S[2] |
| Molecular Weight | 1005.19 g/mol [2] |
Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active molecule necessitates stringent safety precautions. The following recommendations are based on general best practices for handling potent pharmaceutical compounds.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves should be worn at all times. Consider double-gloving, especially when handling the pure compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: For handling the powder form outside of a certified chemical fume hood or glove box, a respirator (e.g., N95 or higher) is recommended to prevent inhalation.
Engineering Controls:
-
All work with the solid compound and initial stock solution preparation should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling and use of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the solid compound in a tightly sealed container at -20°C for long-term storage (up to 2 years) or at -80°C for extended periods.[2]
-
Stock solutions in DMSO can be stored at -20°C for up to 2 weeks or at -80°C for up to 6 months.[2]
2. Preparation of Stock Solutions:
-
Pre-equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the powdered compound using an analytical balance.
-
Dissolution: Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve 10.05 mg of this compound in 1 mL of DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
3. In Vitro Experimental Protocol (Example: Western Blot for ER Degradation):
This protocol provides a general guideline for treating cells with this compound and assessing its effect on estrogen receptor (ER) levels.
-
Cell Culture:
-
Culture estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7) in appropriate media and conditions.
-
Seed cells in multi-well plates at a density that allows for optimal growth during the experiment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).[3]
-
Remove the existing media from the cells and replace it with the media containing the different concentrations of the degrader. Include a vehicle control (media with the same concentration of DMSO used for the highest degrader concentration).
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for protein degradation.[4]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation after cell death.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the estrogen receptor.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, contaminated gloves, pipette tips, and labware, should be collected in a designated hazardous waste container.
-
Liquid Waste: All liquid waste, including unused stock solutions and cell culture media containing the degrader, should be collected in a designated hazardous waste container for chemical waste. Do not pour down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol).
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for handling this compound.
References
- 1. This compound | PROTAC ER Degrader | DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
